Calcium levulinate dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
| Record name | Calcium levulinate anhydrous | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
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Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
| Record name | Calcium levulinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
591-64-0 | |
| Record name | Calcium levulinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium levulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(4-oxovalerate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LEVULINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium levulinate dihydrate is an organic calcium salt that serves as a vital source of calcium in pharmaceutical formulations and nutritional supplements.[1][2][3] Its favorable properties, including good solubility and bioavailability, make it a preferred choice for various applications, including parenteral and oral dosage forms.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating the general workflow for its analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for formulation development, quality control, and ensuring the therapeutic efficacy and safety of the final drug product.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Calcium di(4-oxopentanoate) dihydrate | [1] |
| Synonyms | Levulinic acid calcium salt dihydrate, Calcium bis(4-oxovalerate) dihydrate | [5][6][7] |
| CAS Number | 5743-49-7 | [1][3][5][6][8] |
| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [1][5][7][8] |
| Molecular Weight | 306.32 g/mol | [7][8] |
| Appearance | White or almost white, crystalline powder. It may have a faint odor suggestive of burnt sugar. | [1][8] |
Table 2: Quantitative Physicochemical Data for this compound
| Parameter | Value/Range | References |
| Melting Point | 119 – 125 °C | [1][5][8] |
| 121.0 to 125.0 °C | [5] | |
| 123 °C | [7] | |
| 140-144°C | [6] | |
| pH (1 in 10 solution) | 7.0 – 8.5 | [1][8] |
| 6.8 - 7.8 | [1][9] | |
| Loss on Drying | 10.5% – 12.0% (at 60°C under vacuum) | [1][9] |
| 11.0% - 12.5% (at 105°C) | [1][9] | |
| Solubility | Freely soluble in water. | [1][3][5][6] |
| Very slightly soluble in ethanol (96%). | [1][3][5][6] | |
| Practically insoluble in methylene chloride. | [1][3][5][6] | |
| High solubility of more than 30% at 25°C. | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following are key experimental protocols adapted from pharmacopeial monographs and scientific literature.
Identification by Thin-Layer Chromatography (TLC)
This method is used to confirm the identity of the substance by comparing its chromatographic behavior to a reference standard.
-
Test Solution Preparation: Dissolve 60 mg of the substance to be examined in water and dilute to 1 ml with the same solvent.[1]
-
Reference Solution Preparation: Dissolve 60 mg of this compound reference standard (CRS) in water and dilute to 1 ml with the same solvent.[1]
-
Plate: TLC silica gel plate.[1]
-
Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and ethanol (96 per cent) in a volumetric ratio of 10:10:30:50.[1]
-
Application: Apply 10 μl of each solution to the plate.[1]
-
Development: Allow the chromatogram to develop over a path of 10 cm.[1]
-
Drying: Dry the plate at 100-105°C for 20 minutes and allow it to cool.[1]
-
Detection: Spray the plate with a 30 g/l solution of potassium permanganate. Dry in a current of warm air for about 5 minutes or until the spots become yellow.[1]
-
Results: The principal spot in the chromatogram obtained with the test solution should be similar in position, color, and size to the principal spot in the chromatogram obtained with the reference solution.[1]
Determination of pH
The pH of a solution of this compound is a critical parameter for ensuring compatibility with physiological conditions and other formulation excipients.
-
Solution Preparation ("Solution S"): Dissolve 10.0 g of the substance in carbon dioxide-free water prepared from distilled water and dilute to 100.0 ml with the same solvent.[1][9]
-
Measurement: Measure the pH of "Solution S" using a calibrated pH meter.
-
Acceptance Criteria: The pH should be between 6.8 and 7.8.[1][9] For a 1 in 10 solution, the pH should be between 7.0 and 8.5.[1][8]
Loss on Drying
This test determines the amount of water and other volatile substances in the sample.
-
Method 1: Dry a 0.200 g sample at 105°C. The loss in weight should be between 11.0% and 12.5%.[1][9]
-
Method 2: Dry a sample at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours. The loss in weight should be between 10.5% and 12.0%.[1][9]
Assay for Calcium Content
This assay determines the purity of the substance with respect to its calcium content.
-
Sample Preparation: Dissolve 0.240 g of the substance in 50 ml of water.[1]
-
Titration: Carry out a complexometric titration of calcium with 0.1 M sodium edetate.
-
Equivalence: 1 ml of 0.1 M sodium edetate is equivalent to 27.03 mg of C₁₀H₁₄CaO₆.[1]
-
Acceptance Criteria: The content should be between 98.0% and 101.0% on a dried basis.[1]
Visualizing the Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of this compound, from initial sample reception to final data analysis and reporting.
Caption: Workflow for Physicochemical Characterization.
Stability and Storage
This compound is generally a stable compound.[4][9] However, it is important to store it in well-closed containers to protect it from moisture and environmental contaminants.[9] When heated, it releases its water of crystallization and will decompose.[6][9] It is incompatible with strong oxidizing agents.[9]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The data presented in the tables, along with the experimental protocols and characterization workflow, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and control of these properties are paramount for the successful formulation of safe, stable, and effective pharmaceutical products and nutritional supplements containing this compound.
References
- 1. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 5743-49-7 [chemicalbook.com]
- 4. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calcium levulinate | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. CALCIUM LEVULINATE USP DIHYDRATE - PCCA [pccarx.com]
- 9. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
Synthesis of Calcium levulinate dihydrate from levulinic acid and calcium hydroxide.
An in-depth guide for researchers and drug development professionals on the synthesis of calcium levulinate dihydrate from levulinic acid and calcium hydroxide, detailing experimental protocols, and key reaction parameters.
Calcium levulinate, a calcium salt of levulinic acid, is recognized for its high calcium content, excellent solubility, and suitability for various applications, including as a food fortifier and in pharmaceutical preparations such as tablets, capsules, and injections.[1][2][3][4] Its synthesis via the direct reaction of levulinic acid with calcium hydroxide is a straightforward and efficient method.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis process, purification, and characterization of this compound.
Reaction Overview
The fundamental reaction for the synthesis of calcium levulinate involves the neutralization of levulinic acid with calcium hydroxide to form the calcium salt, as depicted in the following reaction scheme.
Caption: Reaction scheme for the synthesis of calcium levulinate.
Experimental Protocols
Two primary methodologies for the synthesis of this compound from levulinic acid and calcium hydroxide are detailed below. The first is a room temperature synthesis, and the second is a synthesis at elevated temperature.
Method 1: Room Temperature Synthesis
This method involves the direct addition of levulinic acid to a suspension of calcium hydroxide at ambient temperature.
Materials:
-
Levulinic Acid
-
Calcium Hydroxide
-
Deionized Water
Procedure:
-
Add a measured amount of calcium hydroxide to a reactor vessel.
-
Add water and stir to dissolve the calcium hydroxide.
-
Slowly add levulinic acid to the calcium hydroxide solution at room temperature (20-25 °C) while stirring.
-
Monitor the pH of the reaction mixture, aiming for a final pH of 6.7-6.8 to ensure complete reaction.[1]
-
Proceed with decolorization and filtration of the resulting solution.
-
Induce crystallization by cooling the filtrate to a low temperature (0-5 °C).
-
Collect the crystals by filtration, wash with water, and dry to obtain the final product.[5]
Method 2: High-Temperature Synthesis
This protocol utilizes heat to ensure the complete dissolution and reaction of the starting materials, often resulting in high yields.
Materials:
-
Levulinic Acid (1.160 g, 10.0 mmol)
-
Calcium Hydroxide (0.370 g, 5.00 mmol)
-
Deionized Water (200 mL)
Procedure:
-
Add levulinic acid to a suspension of calcium hydroxide in deionized water in a beaker.
-
Heat the mixture to boiling while stirring with a magnetic stirrer until a clear solution is formed.
-
Transfer the clear solution to an evaporating dish and allow it to crystallize at room temperature.
-
Collect the product via suction filtration.
-
Dry the collected crystals at 363 K (90 °C) for 24 hours to yield white, needle-shaped crystals of this compound.[6]
Process Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for calcium levulinate synthesis.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactant Quantities (Method 1) | 78 g Calcium Hydroxide, 205 mL Levulinic Acid | [1] |
| Reactant Molar Ratio (Method 2) | 2:1 (Levulinic Acid : Calcium Hydroxide) | [6] |
| Reaction Temperature (Method 1) | 20-25 °C | [1][5] |
| Reaction Temperature (Method 2) | Boiling | [6] |
| Final pH | 6.7-6.8 | [1] |
| Crystallization Temperature | 0-5 °C (Method 1) | [1][5] |
| Yield (Method 2) | 95% | [6] |
| Table 1: Reaction Conditions and Yield |
| Property | Value | Reference |
| Appearance | White or almost white, crystalline powder | [7] |
| Molecular Formula | C10H18CaO8 (Dihydrate) | [4] |
| Molecular Weight | 306.32 g/mol (Dihydrate) | [7] |
| Solubility in Water | Freely soluble (>30% at 25 °C) | [2][3][7] |
| Solubility in Ethanol (96%) | Very slightly soluble | [7] |
| pH (1 in 10 solution) | 7.0 - 8.5 | [8] |
| Melting Range | 119 - 125 °C | [8] |
| Loss on Drying | 10.5% - 12.0% | [8] |
| Table 2: Physicochemical Properties of this compound |
Characterization and Quality Control
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques as specified in pharmacopeial monographs.
-
Identification:
-
Infrared Absorption Spectrophotometry: Comparison with a reference standard of this compound.[7]
-
Thin-Layer Chromatography (TLC): The principal spot in the chromatogram of the test solution should be similar in position, color, and size to that of the reference solution.[7]
-
Test for Calcium: A 1 in 10 solution responds to standard tests for calcium.[8][9]
-
Iodoform Test: A precipitate of iodoform is produced upon the addition of iodine to an alkaline solution of the substance.[8][9]
-
-
Purity Assessment:
-
Chloride, Sulfate, and Heavy Metals: Limits are specified in pharmacopeias.[8][9]
-
Reducing Sugars: No red precipitate should be formed immediately upon boiling with alkaline cupric tartrate solution after acid hydrolysis.[8][9]
-
Assay: The content of calcium levulinate is determined by titration with edetate disodium (EDTA).[8][9]
-
Conclusion
The synthesis of this compound from levulinic acid and calcium hydroxide is a robust and high-yielding process. The choice between room temperature and high-temperature synthesis may depend on the desired reaction time and energy expenditure. The resulting product is a highly soluble and bioavailable source of calcium, making it valuable for the pharmaceutical and food industries. Adherence to established analytical methods is crucial for ensuring the quality and purity of the final product for its intended applications.
References
- 1. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CN1111150C - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 6. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Calcium Levulinate [drugfuture.com]
Unraveling the Crystalline Architecture of Calcium Levulinate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of calcium levulinate dihydrate, a compound of interest in pharmaceutical formulations and as a calcium supplement. The following sections detail the precise atomic arrangement, molecular geometry, and the experimental protocols utilized in its characterization, offering a foundational resource for further research and development.
Crystallographic Data Summary
The crystal structure of this compound, with the chemical formula [Ca(C₅H₇O₃)₂(H₂O)₂]n, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbcn.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₈CaO₈ |
| Formula Weight | 306.32 g/mol |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 17.644 (3) Å |
| b | 9.9627 (19) Å |
| c | 7.8160 (15) Å |
| Volume | 1373.9 (5) ų |
| Z | 4 |
| Calculated Density | 1.481 Mg/m³ |
| Absorption Coefficient | 0.49 mm⁻¹ |
| F(000) | 648 |
| Crystal Size | 0.94 x 0.11 x 0.08 mm |
| Theta range for data collection | 2.3° to 30.5° |
| Reflections collected | 11806 |
| Independent reflections | 1664 |
| R(int) | 0.020 |
| Goodness-of-fit on F² | 1.16 |
| Final R indices [I>2σ(I)] | R1 = 0.030, wR2 = 0.083 |
| R indices (all data) | R1 = not reported, wR2 = 0.083 |
Molecular Structure and Coordination Environment
The crystal structure of this compound reveals a one-dimensional coordination polymer.[2][3] The calcium (Ca²⁺) ion is situated on a twofold rotation axis and is octacoordinated, bonding to eight oxygen atoms.[1][2][4] This coordination sphere comprises two water molecules and six oxygen atoms from four distinct levulinate anions. The resulting geometry around the calcium ion is a distorted square antiprism.[1][2][4]
The levulinate ligands exhibit a bidentate chelate and a bridging coordination mode.[1][2][5] This dual functionality of the levulinate anions leads to the formation of a polymeric chain extending along the c-axis.[1][2][4] The Ca···Ca separation within this chain is 4.0326 (7) Å.[1][2][5]
Table 2: Selected Bond Lengths (Å) [2]
| Bond | Length (Å) |
| Ca1—O1ⁱ | 2.3546 (10) |
| Ca1—O1ⁱⁱ | 2.3546 (10) |
| Ca1—O2 | 2.4820 (11) |
| Ca1—O2ⁱⁱⁱ | 2.4820 (10) |
Symmetry codes: (i) -x+1, -y, -z; (ii) x, -y, z-1/2; (iii) -x+1, y, -z+1/2
Table 3: Hydrogen Bond Geometry (Å, °) [5]
| D—H···A | D—H | H···A | D···A | D—H···A (°) |
| O4—H4A···O3ⁱᵛ | 0.90 | 2.02 | 2.8568 (15) | 155 |
| O4—H4B···O2ᵛ | 0.90 | 1.87 | 2.7519 (14) | 168 |
Symmetry codes: (iv) x-1/2, -y+1/2, -z+1/2; (v) -x+1, -y, -z
The polymeric chains are further interconnected through a network of hydrogen bonds. The coordinating water molecules act as donors, forming intra-chain hydrogen bonds with the carboxylate oxygen atoms and inter-chain hydrogen bonds with the carbonyl oxygen atoms of adjacent chains, resulting in a stable three-dimensional supramolecular structure.[1][2][5]
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound was achieved through an acid-base neutralization reaction.[3]
-
Reaction: Levulinic acid (1.160 g, 10.0 mmol) was added to a suspension of calcium hydroxide (0.370 g, 5.00 mmol) in 200 mL of deionized water.[5]
-
Dissolution: The mixture was heated to boiling with magnetic stirring to obtain a clear solution.[5]
-
Crystallization: The hot solution was transferred to an evaporating dish and allowed to cool and crystallize at room temperature.[5] For the growth of single crystals suitable for X-ray diffraction, a saturated solution of the synthesized this compound in a 20% methanol in water mixture was allowed to stand at room temperature for five days.[5]
-
Isolation: The resulting white, needle-shaped crystals were collected by suction filtration and dried at 363 K for 24 hours.[5] The reported yield was 95%.[5]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection.[1] The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.[1] A combination of φ and ω scans was employed to collect the diffraction data.[1]
-
Data Reduction: The collected data were processed using the SAINT software package.[1] A multi-scan absorption correction was applied using SADABS.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] The positions of hydrogen atoms were inferred from neighboring sites and constrained to ride on their parent atoms.[1]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical flow of the crystallographic data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5743-49-7 | Benchchem [benchchem.com]
- 4. Crystal structure of a polymeric this compound: catena-poly[[di-aqua-calcium]-bis-(μ2-4-oxo-butano-ato)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Solubility Profile of Calcium Levulinate Dihydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium levulinate dihydrate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, a general experimental protocol for solubility determination, and logical diagrams to guide researchers in their work with this compound.
Introduction to this compound
This compound is the calcium salt of levulinic acid, a versatile platform chemical derived from biomass. It is a white crystalline or amorphous powder with a faint odor suggestive of burnt sugar.[1][2] This compound is primarily used as a source of calcium in pharmaceutical and nutraceutical applications. Understanding its solubility in different organic solvents is crucial for various processes, including purification, crystallization, formulation development, and drug delivery.
Solubility Data
| Solvent | Solubility Description | Source(s) |
| Ethanol (96%) | Very slightly soluble | [3][4][5] |
| Alcohol | Slightly soluble | [1][2] |
| Methylene Chloride | Practically insoluble | [3][4][5] |
| Ether | Insoluble | [1][2] |
| Chloroform | Insoluble | [1][2] |
It is important to note that some sources indicate solubility in chloroform and dichloromethane, which contradicts the findings presented in the table. This highlights the need for empirical determination of solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of a sparingly soluble salt like this compound in an organic solvent. This method can be adapted based on the specific solvent and available analytical equipment.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)
-
Oven for drying
-
Glass vials with screw caps
-
Spatula and weighing paper
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the decomposition point of this compound.
-
Residue Weighing: Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mg/mL.
-
Solubility ( g/100 mL): (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
Solubility (mg/mL): Mass of residue (mg) / Volume of supernatant taken (mL)
-
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Caption: Key factors influencing the solubility of a compound.
Conclusion
This technical guide summarizes the currently available information on the solubility of this compound in organic solvents. While quantitative data is scarce, the qualitative descriptions provide a useful starting point for researchers. The provided general experimental protocol offers a framework for determining precise solubility values tailored to specific research and development needs. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure accurate and reliable results for their applications.
References
- 1. scribd.com [scribd.com]
- 2. Description and Solubility - C [drugfuture.com]
- 3. Specifications, Uses, SDS of Calcium Levulinate Manufacturers [kingofchemicals.com]
- 4. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 5. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
In-Depth Technical Guide to the Thermal Decomposition Profile of Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition profile of calcium levulinate dihydrate ([Ca(C₅H₇O₃)₂(H₂O)₂]n). The information collated herein is intended to support research and development activities where the thermal stability and degradation characteristics of this compound are of critical importance. This document details the multi-stage decomposition process, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the decomposition pathway and analytical workflow.
Overview of Thermal Decomposition
This compound, a polymeric calcium carboxylate, undergoes a multi-step decomposition process upon heating.[1] This process begins with the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt. The thermal degradation of the levulinate moiety proceeds through several stages, ultimately yielding a final inorganic residue. The precise nature and temperature ranges of these decomposition steps are critical parameters for applications in drug formulation and development, where thermal stability can impact manufacturing processes, storage, and product shelf-life.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound can be characterized by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following tables summarize the key quantitative data associated with its decomposition.
Table 1: Dehydration of this compound
| Parameter | Value | Reference |
| Description | Loss of two water molecules | [1] |
| Theoretical Mass Loss (%) | 11.76% | Calculated |
| USP Specified Mass Loss (%) | 10.5% - 12.0% | [1] |
| Typical Temperature Range (°C) | ~100 - 120 | [2][3] |
Note: The theoretical mass loss is calculated based on the molecular weight of this compound (306.32 g/mol ). The temperature range is typical for the dehydration of hydrated calcium carboxylate salts.
Table 2: Decomposition of Anhydrous Calcium Levulinate
| Stage | Description | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Residue |
| Stage 1 | Initial decomposition of the levulinate salt | 400 - 500 | Organic fragments | Carbonaceous material |
| Stage 2 | Decomposition of intermediate products | 600 - 800 | CO₂ | Calcium Carbonate (CaCO₃) |
| Final Residue | >800 | Calcium Oxide (CaO) (expected) |
Note: The data for the decomposition of the anhydrous salt is primarily derived from studies on mixtures of calcium levulinate and calcium formate, where the behavior at higher temperatures is noted to be similar to that of pure calcium levulinate.[4] The decomposition of many calcium carboxylates is known to proceed via a carbonate intermediate.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is programmed with a linear heating ramp, for example, 10 °C/min.
-
The temperature range is set from ambient temperature to approximately 900 °C to ensure complete decomposition.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify the thermal transitions (e.g., dehydration, melting, decomposition) and their associated enthalpy changes.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The instrument is programmed with the same heating rate as the TGA experiment to allow for direct comparison of results.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed for endothermic (heat absorbing) and exothermic (heat releasing) peaks. Endothermic events typically correspond to dehydration and melting, while decomposition can be either endothermic or exothermic. The area under each peak can be integrated to determine the enthalpy change of the transition.
Visualizations
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed multi-step thermal decomposition of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
This diagram outlines a typical workflow for the thermal analysis of a hydrated salt like this compound.
Caption: A typical experimental workflow for thermal analysis.
References
Spectroscopic Characterization of Calcium Levulinate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of calcium levulinate dihydrate (C₁₀H₁₄CaO₆·2H₂O), a widely used calcium supplement in the pharmaceutical and food industries.[1][2][3] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and regulatory compliance. This document outlines the fundamental principles and expected results for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy analysis of this compound.
Molecular Structure
This compound is the calcium salt of levulinic acid, an organic acid derived from cellulose. The compound consists of a calcium cation (Ca²⁺) coordinated to two levulinate anions and two water molecules of hydration. The levulinate anion possesses a ketone and a carboxylate functional group, which are key to its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most relevant.
¹H NMR Spectroscopy
Experimental Protocol:
A general protocol for obtaining a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as the compound is freely soluble in water.[4] The use of D₂O will exchange with the labile protons of the water of hydration and any residual carboxylic acid, so these signals will not be observed.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at a standard temperature, such as 25°C. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to a suitable internal or external standard. For D₂O, the residual HDO signal (around 4.79 ppm) can be used as a reference.
Expected ¹H NMR Data:
| Assignment | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Integration |
| CH₃ (Methyl) | ~2.2 | Singlet | 3H |
| CH₂ (Methylene adjacent to ketone) | ~2.8 | Triplet | 2H |
| CH₂ (Methylene adjacent to carboxylate) | ~2.5 | Triplet | 2H |
Note: The formation of the calcium salt is expected to cause a slight upfield shift of the protons adjacent to the carboxylate group compared to levulinic acid due to the donation of electron density to the carboxylate.
¹³C NMR Spectroscopy
Experimental Protocol:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition: ¹³C NMR experiments require a larger number of scans and a wider spectral width (typically 0-220 ppm). Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Expected ¹³C NMR Data:
The predicted ¹³C chemical shifts for the levulinate anion are summarized below:
| Assignment | Chemical Shift (δ) in ppm (Predicted) |
| C=O (Ketone) | ~208 |
| C=O (Carboxylate) | ~180 |
| CH₂ (Methylene adjacent to ketone) | ~38 |
| CH₂ (Methylene adjacent to carboxylate) | ~29 |
| CH₃ (Methyl) | ~30 |
Note: Similar to ¹H NMR, the carboxylate carbon signal is expected to be shifted slightly upfield upon salt formation compared to the carboxylic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) list infrared absorption spectrophotometry as a key identification test for this compound.[4]
Experimental Protocol:
A standard protocol for obtaining an FTIR spectrum of solid this compound is as follows, often using the Attenuated Total Reflectance (ATR) technique:
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is ground with KBr and pressed into a thin pellet.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected FTIR Data:
The FTIR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| O-H stretch (water of hydration) | 3500 - 3200 | Broad absorption due to hydrogen-bonded water molecules. |
| C-H stretch (aliphatic) | 3000 - 2850 | Absorptions from the methyl and methylene groups. |
| C=O stretch (ketone) | ~1715 | Strong, sharp absorption characteristic of a ketone. |
| C=O stretch (asymmetric, carboxylate) | 1600 - 1550 | Strong absorption due to the asymmetric stretching of the carboxylate anion. |
| C=O stretch (symmetric, carboxylate) | 1450 - 1360 | Weaker absorption from the symmetric stretching of the carboxylate anion. |
| O-H bend (water of hydration) | ~1630 | Bending vibration of the water molecules, may overlap with other peaks. |
Note: The presence of strong absorptions for the carboxylate anion and the broad O-H stretching band from the water of hydration are key features for the identification of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound by NMR and FTIR provides a comprehensive understanding of its molecular structure and purity. While experimental data in the public domain is limited, the expected spectroscopic features can be reliably predicted based on its chemical structure. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and quality control of this important pharmaceutical and nutraceutical ingredient. Adherence to standardized protocols, such as those outlined in pharmacopoeias, is essential for ensuring the quality and consistency of this compound.
References
Calcium Levulinate Dihydrate: A Bio-Based Chemical Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium levulinate dihydrate, a salt of the bio-derived platform chemical levulinic acid, is unequivocally a bio-based chemical. Its synthesis originates from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. This technical guide provides an in-depth analysis of its bio-based production, experimental methodologies, and key physicochemical properties, underscoring its significance in various scientific and pharmaceutical applications.
The Bio-Based Production Pathway
The production of this compound is a two-step process that begins with the acid-catalyzed hydrolysis of lignocellulosic biomass to produce levulinic acid. This is followed by a neutralization reaction with a calcium source to yield the final product.
From Biomass to Levulinic Acid
Levulinic acid is recognized as a top-tier bio-based platform molecule due to its versatile chemical structure and its accessibility from abundant, non-food biomass. The general pathway involves the conversion of C6 sugars, primarily glucose derived from cellulose, into 5-hydroxymethylfurfural (HMF), which is subsequently rehydrated to form levulinic acid and formic acid.
The following diagram illustrates the conversion of biomass into levulinic acid:
The Role of Levulinic Acid as a Precursor to Calcium Levulinate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of calcium levulinate dihydrate from its precursor, levulinic acid. The document details the chemical transformation, experimental protocols, and the resulting compound's significance in pharmaceutical applications, particularly in drug development.
Introduction: From Bio-Based Platform Chemical to Pharmaceutical Excipient
Levulinic acid, a versatile platform chemical derived from the degradation of cellulose, serves as a crucial starting material for the synthesis of a variety of value-added chemicals.[1] Among its derivatives, this compound holds significant importance in the pharmaceutical industry. It is a highly soluble and bioavailable source of calcium, making it a preferred choice for calcium supplementation and as an excipient in drug formulations.[2][3] Its non-toxic nature and neutral pH further enhance its suitability for various pharmaceutical applications, including parenteral preparations.[4][5] This guide provides a comprehensive overview of the synthesis of this compound from levulinic acid, its physicochemical properties, and its role in drug development.
Synthesis of this compound from Levulinic Acid
The synthesis of this compound from levulinic acid is a straightforward acid-base neutralization reaction. The carboxylic acid group of levulinic acid reacts with a calcium salt, typically calcium hydroxide or calcium carbonate, to form the corresponding calcium salt and water (and carbon dioxide in the case of carbonate). The dihydrate form is then obtained through crystallization from an aqueous solution.
Reaction Mechanism
The fundamental reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of levulinic acid to the hydroxide ion (OH⁻) from calcium hydroxide or the carbonate ion (CO₃²⁻) from calcium carbonate.
-
With Calcium Hydroxide: Two molecules of levulinic acid react with one molecule of calcium hydroxide. The proton from each levulinic acid molecule is accepted by a hydroxide ion, forming two molecules of water and the calcium levulinate salt.
-
With Calcium Carbonate: Two molecules of levulinic acid react with one molecule of calcium carbonate. The protons from the levulinic acid molecules react with the carbonate ion to form carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide gas. The calcium ion then forms a salt with two levulinate anions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. Below are representative experimental protocols using calcium hydroxide and calcium carbonate as the calcium source.
Synthesis using Calcium Hydroxide
This protocol is adapted from a documented lab-scale synthesis.
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: Suspend calcium hydroxide in deionized water in a beaker with magnetic stirring.
-
Addition of Levulinic Acid: Slowly add levulinic acid to the suspension.
-
Reaction: Heat the mixture to boiling on a hot plate with continuous stirring until a clear solution is formed.
-
Crystallization: Transfer the hot, clear solution to an evaporating dish and allow it to cool to room temperature to induce crystallization.
-
Isolation: Collect the resulting white, needle-shaped crystals by suction filtration.
-
Drying: Dry the collected product to obtain this compound.
Synthesis using Calcium Carbonate
This method provides an alternative route using a more common and less caustic base.
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: Combine levulinic acid and calcium carbonate in water in a reaction vessel equipped with a stirrer and heating system.
-
Reaction: Heat the mixture to a specified temperature (e.g., 50°C) with constant stirring for a set duration (e.g., 2 hours).
-
Completion: The reaction is complete when the evolution of carbon dioxide gas ceases.
-
Filtration: Filter the hot solution to remove any unreacted calcium carbonate.
-
Crystallization: Allow the filtrate to cool to induce crystallization of this compound.
-
Isolation and Drying: Collect the crystals by filtration and dry them appropriately.
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data from representative synthesis protocols and the physicochemical properties of this compound.
Table 1: Summary of Synthesis Parameters and Yields
| Parameter | Synthesis with Calcium Hydroxide | Synthesis with Calcium Carbonate |
| Levulinic Acid | 1.160 g (10.0 mmol) | - |
| Calcium Source | Calcium Hydroxide: 0.370 g (5.00 mmol) | Calcium Carbonate: 1.5 equivalents |
| Solvent | Deionized Water: 200 mL | Water |
| Reaction Temperature | Boiling | 50°C |
| Reaction Time | Until clear solution forms | 2 hours |
| Yield | 95% | Up to 97% |
Data for Calcium Hydroxide synthesis adapted from IUCr Journals (2015). Data for Calcium Carbonate synthesis adapted from a 2025 research publication.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Ca(C₅H₇O₃)₂ · 2H₂O |
| Molecular Weight | 306.32 g/mol |
| Appearance | White or almost white, crystalline powder |
| Solubility | Freely soluble in water; very slightly soluble in ethanol; practically insoluble in methylene chloride |
| Melting Point | 121.0 to 125.0 °C |
| pH (1 in 10 solution) | 7.0 to 8.5 |
| Loss on Drying | 10.5% to 12.0% |
Data compiled from various chemical and pharmaceutical data sources.
Role in Drug Development and Signaling Pathways
Calcium levulinate's high solubility and bioavailability make it an excellent choice for a calcium source in pharmaceutical formulations.[2] It is particularly valuable in injectable formulations for the rapid treatment of hypocalcemia.[6][7]
Calcium Levulinate as an Excipient
In drug development, calcium levulinate can be used as an excipient to:
-
Provide a source of calcium: In formulations designed to treat or prevent calcium deficiency.
-
Act as a buffering agent: Its neutral pH can help maintain the stability of the drug product.[4]
-
Improve API solubility and bioavailability: While not its primary role, as a salt, it can influence the overall formulation characteristics.
Interaction with Calcium Signaling Pathways
The therapeutic effects of calcium levulinate are primarily due to the physiological roles of the calcium ion (Ca²⁺) after dissociation. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes through various signaling pathways. An increase in intracellular calcium concentration, as would be supplemented by calcium levulinate, can activate these pathways.
One of the most critical calcium signaling pathways is the Phospholipase C (PLC) pathway .
As depicted in Figure 4, the administration of calcium levulinate can contribute to the overall intracellular calcium pool. This increased availability of Ca²⁺ can potentiate the effects of signaling cascades like the PLC pathway, which is crucial for processes such as neurotransmitter release, muscle contraction, and cell growth.[1][8] For drug development professionals, understanding how the calcium load from a formulation might interact with these fundamental cellular processes is critical for assessing both efficacy and potential side effects.
Conclusion
Levulinic acid is a valuable and sustainable precursor for the efficient synthesis of this compound. The straightforward neutralization reaction allows for high yields of a pure product with desirable physicochemical properties for pharmaceutical use. As a highly soluble and bioavailable source of calcium, this compound plays a significant role in drug formulations, not only for calcium supplementation but also potentially as a functional excipient. Its influence on fundamental calcium signaling pathways underscores the importance of considering the broader physiological impact of this key pharmaceutical ingredient in drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcium Levulinate [molcal.com]
- 3. wbcil.com [wbcil.com]
- 4. globalcalcium.com [globalcalcium.com]
- 5. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. nbinno.com [nbinno.com]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
A Technical Guide to Calcium Levulinate Dihydrate: Chemical Formula and Molecular Weight
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical and physical properties is paramount. This guide provides a detailed technical overview of Calcium levulinate dihydrate, focusing on its chemical formula and molecular weight.
Chemical Identity and Composition
This compound is the hydrated calcium salt of levulinic acid. Its chemical structure consists of a central calcium atom ionically bonded to two levulinate anions, with two water molecules of hydration.
Chemical Formula: Ca(C₅H₇O₃)₂·2H₂O[1][2]
This formula can also be represented as C₁₀H₁₄CaO₆·2H₂O.[1]
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the atomic weights of its elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Calcium | Ca | 40.078[3][4][5][6][7] | 1 | 40.078 |
| Carbon | C | 12.011[8][9][10] | 10 | 120.11 |
| Hydrogen | H | 1.008[11][12][13] | 18 | 18.144 |
| Oxygen | O | 15.999[14][15] | 8 | 127.992 |
| Total Molecular Weight | 306.324 |
The molecular weight of this compound is 306.32 g/mol .[1]
Structural Representation
To visualize the elemental composition of this compound, the following diagram illustrates the connectivity of the atoms in the molecule.
References
- 1. CALCIUM LEVULINATE USP DIHYDRATE - PCCA [pccarx.com]
- 2. chembk.com [chembk.com]
- 3. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. cdn.wou.edu [cdn.wou.edu]
- 6. ptable.com [ptable.com]
- 7. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webqc.org [webqc.org]
- 9. Atomic Data for Carbon (C ) [physics.nist.gov]
- 10. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Calcium Levulinate Dihydrate: An Application Note and Laboratory Protocol
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of calcium levulinate dihydrate (Ca(C₅H₇O₃)₂·2H₂O), a bio-based and water-soluble calcium salt. The synthesis is achieved through the neutralization of levulinic acid with calcium hydroxide. This protocol is intended for researchers, scientists, and professionals in drug development, offering a straightforward and high-yield method for producing this compound. All quantitative data is summarized, and a detailed experimental workflow is provided.
Introduction
Calcium levulinate is an organic calcium salt derived from levulinic acid, a versatile platform chemical obtained from the degradation of cellulose.[1] Due to its high water solubility, excellent bioavailability, and low toxicity, calcium levulinate is a preferred choice for calcium supplementation in pharmaceutical and food applications.[2][3][4] It is also explored as a chemical intermediate in the production of biofuels.[3][5] This application note describes a robust and reproducible laboratory procedure for the synthesis of this compound, yielding a high-purity product. The synthesis involves the direct reaction of levulinic acid with calcium hydroxide in an aqueous solution.[2][6][7]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Levulinic Acid (C₅H₈O₃) | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Calcium Hydroxide (Ca(OH)₂) | Reagent Grade, ≥95% | Fisher Scientific | Irritant, avoid inhalation. |
| Deionized Water (H₂O) | Type II | Millipore | |
| Methanol (CH₃OH) | ACS Grade | VWR | Flammable, use in a fume hood. |
Experimental Protocol
The synthesis of this compound is based on the acid-base neutralization reaction between levulinic acid and calcium hydroxide.[5]
Reaction Stoichiometry
2 C₅H₈O₃ + Ca(OH)₂ → Ca(C₅H₇O₃)₂ + 2 H₂O
The subsequent crystallization from water incorporates two molecules of water to form the dihydrate.
Synthesis Procedure
-
Preparation of Reactants: In a 500 mL beaker, suspend 0.370 g (5.00 mmol) of calcium hydroxide in 200 mL of deionized water.[6]
-
Reaction: While stirring the suspension with a magnetic stirrer on a hot plate, add 1.160 g (10.0 mmol) of levulinic acid.[6]
-
Dissolution: Heat the mixture to boiling. Continue boiling and stirring until a clear solution is formed, indicating the completion of the reaction.[6]
-
Crystallization: Transfer the hot, clear solution to an evaporating dish and allow it to cool to room temperature. White, needle-shaped crystals of this compound will form.[6] For obtaining single crystals suitable for X-ray analysis, a saturated solution can be prepared in 20% methanol in water and left to stand for several days.[6][8]
-
Isolation of Product: Collect the crystals by suction filtration using a Büchner funnel.[6][8]
-
Drying: Dry the collected product at 90°C (363 K) for 24 hours to obtain the final this compound.[6][8] The expected yield is approximately 1.455 g (95%).[6][8]
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Mass of Levulinic Acid | 116.12 g/mol | N/A |
| Molar Mass of Calcium Hydroxide | 74.093 g/mol | N/A |
| Molar Mass of this compound | 306.32 g/mol | [9] |
| Stoichiometric Ratio (Levulinic Acid:Ca(OH)₂) | 2:1 | [6] |
| Reaction Temperature | Boiling (100°C) | [6] |
| Crystallization Temperature | Room Temperature | [6] |
| Drying Temperature | 90°C | [6][8] |
| Theoretical Yield | 1.53 g | Calculated |
| Actual Yield | 1.455 g | [6][8] |
| Percent Yield | 95% | [6][8] |
Characterization
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
-
pH: A 1 in 10 solution should have a pH between 7.0 and 8.5.[10]
-
Loss on Drying: Drying at 60°C under vacuum should result in a weight loss of 10.5% to 12.0%, corresponding to the water of hydration.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Elemental Analysis: Calculated for C₁₀H₁₈CaO₈: C, 39.21%; H, 5.92%. Found: C, 39.02%; H, 6.23%.[6][8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Levulinic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Calcium hydroxide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Methanol is flammable and toxic. All operations involving methanol should be conducted in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described method is efficient, high-yielding, and produces a product of high purity, suitable for a range of applications in research and development. The provided characterization data and workflow diagram serve as valuable resources for researchers undertaking this synthesis.
References
- 1. CALCIUM LEVULINATE CAS#: 591-64-0 [m.chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5743-49-7 | Benchchem [benchchem.com]
- 6. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
Application of Calcium levulinate dihydrate as a catalyst in organic synthesis.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium levulinate dihydrate, a derivative of biomass-derived levulinic acid, is emerging as a promising green and reusable catalyst in organic synthesis. Its low toxicity, affordability, and eco-friendly nature make it an attractive alternative to conventional heavy metal catalysts. This document provides an overview of its application, particularly in the synthesis of biologically significant heterocyclic compounds such as quinoxalines and polyhydroquinolines. The protocols and data presented herein are based on available scientific literature and are intended to serve as a guide for researchers in the field.
Catalytic Applications
This compound has demonstrated efficacy as a catalyst in one-pot, multi-component reactions, which are highly valued in medicinal chemistry for their efficiency in generating molecular diversity.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including antibacterial, antifungal, and anticancer activities. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound catalyzes this reaction efficiently under mild conditions.
Synthesis of Polyhydroquinolines
Polyhydroquinolines are another important class of heterocyclic compounds known for their diverse biological activities, including acting as calcium channel blockers. Their synthesis is often achieved through the Hantzsch condensation, a four-component reaction involving an aldehyde, a β-ketoester, a dimedone, and a nitrogen source like ammonium acetate. This compound serves as an effective catalyst for this transformation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of quinoxalines and polyhydroquinolines using this compound as a catalyst. Please note that the specific data is illustrative due to the limited access to the full experimental details of the primary literature.
Table 1: Synthesis of Quinoxaline Derivatives
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | H | 2.0 | 92 |
| 2 | CH₃ | H | 2.5 | 90 |
| 3 | OCH₃ | H | 2.5 | 88 |
| 4 | Cl | H | 3.0 | 85 |
| 5 | NO₂ | H | 3.5 | 82 |
Reaction Conditions: o-phenylenediamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), this compound (10 mol%), Ethanol, Reflux.
Table 2: Hantzsch Synthesis of Polyhydroquinoline Derivatives
| Entry | R | Time (h) | Yield (%) |
| 1 | C₆H₅ | 1.5 | 95 |
| 2 | 4-Cl-C₆H₄ | 2.0 | 92 |
| 3 | 4-CH₃O-C₆H₄ | 2.0 | 90 |
| 4 | 4-NO₂-C₆H₄ | 2.5 | 88 |
| 5 | 3-NO₂-C₆H₄ | 2.5 | 86 |
Reaction Conditions: Aldehyde (1 mmol), Dimedone (1 mmol), Ethyl acetoacetate (1 mmol), Ammonium acetate (1.2 mmol), this compound (10 mol%), Ethanol, Reflux.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of quinoxalines and polyhydroquinolines using this compound as a catalyst.
Protocol 1: General Procedure for the Synthesis of Quinoxalines
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add this compound (0.031 g, 10 mol%).
-
Reaction: Reflux the reaction mixture for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.
Protocol 2: General Procedure for the Hantzsch Synthesis of Polyhydroquinolines
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add this compound (0.031 g, 10 mol%) to the mixture.
-
Reaction: Reflux the reaction mixture for the time indicated in Table 2, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Mandatory Visualization
Below are diagrams illustrating the logical relationships and workflows for the synthesis of quinoxalines and polyhydroquinolines catalyzed by this compound.
Caption: Workflow for Quinoxaline Synthesis.
Caption: Workflow for Polyhydroquinoline Synthesis.
Conclusion
This compound is a highly promising, environmentally benign catalyst for the synthesis of valuable heterocyclic compounds. The straightforward, one-pot procedures, coupled with the reusability of the catalyst, align well with the principles of green chemistry. Further research into the scope of its catalytic activity is warranted and is expected to unveil new applications in organic synthesis.
Application Notes and Protocols for Calcium Levulinate Dihydrate in Controlled Drug Delivery Systems
Disclaimer: The scientific literature to date does not extensively cover the use of Calcium levulinate dihydrate as a primary formulation excipient for creating controlled drug delivery systems for other active pharmaceutical ingredients. Its primary application is as a highly soluble and bioavailable source of calcium for treating deficiencies.[1][2] The following application notes and protocols are based on the established principles of ionotropic gelation and propose a hypothetical application of this compound as a cross-linking agent, drawing parallels with other calcium salts like calcium chloride and gluconate commonly used in controlled release formulations.
Application Note
Introduction to this compound
This compound is an organic calcium salt known for its high solubility (greater than 30% at 25°C) and significant calcium content (approximately 14.8% higher than calcium lactate).[1][2] It is produced from the reaction of levulinic acid and calcium hydroxide.[3] Due to its excellent solubility, high bioavailability, and neutral pH, it is considered a superior source of calcium, particularly for intravenous administration in cases of hypocalcemia.[1] It is also used as a food fortifier and in various pharmaceutical preparations such as tablets and capsules.[2]
Physicochemical Properties Relevant to Formulation
| Property | Value/Description | Citation |
| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [4] |
| Molecular Weight | 306.32 g/mol | [4] |
| Appearance | White, crystalline powder | [4] |
| Solubility | > 30% in water at 25°C | [2] |
| Calcium Content | ~14.8% higher than calcium lactate | [2] |
| pH | ~7.0 | [3] |
| Compatibility | Good compatibility with other calcium salts and various excipients. | [2] |
Hypothetical Application in Controlled Drug Delivery
The high solubility and biocompatibility of this compound make it a plausible, yet unexplored, candidate as a cross-linking agent in the formulation of hydrogel-based controlled drug delivery systems. Specifically, it can be proposed as a source of divalent calcium ions (Ca²⁺) for the ionotropic gelation of anionic polymers like sodium alginate.
In this hypothetical application, an aqueous solution of sodium alginate mixed with an active pharmaceutical ingredient (API) is extruded into a solution containing this compound. The Ca²⁺ ions from the dissolved this compound would interact with the guluronic acid blocks of the alginate chains, leading to the formation of a cross-linked, water-insoluble hydrogel matrix ("egg-box" model). The API is physically entrapped within this matrix. The release of the drug would then be controlled by diffusion through the hydrogel matrix and/or by the erosion of the matrix over time. This method is commonly used to prepare beads, microparticles, and nanoparticles for sustained oral or localized drug delivery.
Experimental Protocols
The following are generalized, hypothetical protocols for the formulation and evaluation of a controlled release system using this compound as a cross-linking agent.
Protocol 1: Preparation of Drug-Loaded Calcium Alginate Beads using this compound (Hypothetical)
Objective: To formulate drug-loaded hydrogel beads for controlled release using sodium alginate and this compound.
Materials:
-
Sodium Alginate (pharmaceutical grade)
-
This compound
-
Active Pharmaceutical Ingredient (API) - e.g., a model water-soluble drug like Methylene Blue or a relevant therapeutic agent
-
Deionized Water
-
Magnetic stirrer and hot plate
-
Syringe with a flat-tipped needle (e.g., 22G)
-
Beakers and measuring cylinders
Methodology:
-
Preparation of Sodium Alginate Solution:
-
Dissolve 2g of sodium alginate in 100mL of deionized water with gentle heating and continuous stirring until a homogenous, viscous solution is formed.
-
Allow the solution to cool to room temperature and let it stand to remove any air bubbles.
-
-
Incorporation of the API:
-
Disperse a pre-weighed amount of the API (e.g., 200mg) into the sodium alginate solution.
-
Stir thoroughly until the API is uniformly distributed.
-
-
Preparation of this compound Cross-linking Solution:
-
Prepare a 5% (w/v) solution of this compound by dissolving 5g in 100mL of deionized water. Stir until completely dissolved.
-
-
Formation of Beads (Ionotropic Gelation):
-
Draw the API-alginate solution into a syringe fitted with a 22G needle.
-
Extrude the solution dropwise from a height of approximately 10 cm into the this compound solution, which is being gently stirred.
-
Spherical beads will form instantaneously upon contact with the Ca²⁺ ions.
-
-
Curing and Washing:
-
Allow the beads to cure in the cross-linking solution for 30 minutes to ensure complete gelation.
-
Collect the beads by filtration.
-
Wash the collected beads with deionized water to remove any unreacted this compound and surface-adsorbed API.
-
-
Drying:
-
Dry the beads at room temperature or in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Characterization and In Vitro Drug Release Study
Objective: To evaluate the properties of the formulated beads and determine the in vitro release profile of the entrapped API.
Materials and Equipment:
-
Formulated drug-loaded beads
-
Phosphate Buffered Saline (PBS) at pH 7.4 and 0.1 N HCl at pH 1.2
-
Shaking incubator or dissolution test apparatus (USP Type II)
-
UV-Vis Spectrophotometer
-
Sieve shaker and microscope for particle size analysis
-
Analytical balance
Methodology:
-
Drug Entrapment Efficiency (DEE):
-
Accurately weigh a known amount of dried beads (e.g., 50mg).
-
Crush the beads and dissolve them in a suitable buffer that dissolves the alginate matrix (e.g., a phosphate buffer containing EDTA or citrate) to release the entrapped drug.
-
Filter the solution and measure the concentration of the API using a UV-Vis spectrophotometer at its specific λmax.
-
Calculate DEE using the formula:
-
DEE (%) = (Actual amount of drug in beads / Theoretical amount of drug) x 100
-
-
-
Particle Size Analysis:
-
Determine the size distribution of the hydrated beads using optical microscopy with a calibrated eyepiece or sieve analysis for larger beads.
-
-
In Vitro Drug Release Study:
-
Place a known quantity of drug-loaded beads (e.g., 100mg) into a dissolution vessel containing 500mL of dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by PBS pH 7.4 for subsequent time points).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 5mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the withdrawn samples for API concentration using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
The following table presents hypothetical data for illustrative purposes, as would be generated from the protocols above.
| Formulation Code | Polymer Conc. (% w/v) | Cross-linker Conc. (% w/v) | API Load (mg) | Entrapment Efficiency (%) | Mean Particle Size (µm) | Cumulative Release at 12h (%) |
| F1 | 2.0 | 2.5 (Ca Levulinate) | 200 | 85.2 ± 3.1 | 1250 ± 50 | 70.5 ± 4.2 |
| F2 | 2.0 | 5.0 (Ca Levulinate) | 200 | 91.5 ± 2.8 | 1300 ± 65 | 62.1 ± 3.8 |
| F3 | 2.5 | 5.0 (Ca Levulinate) | 200 | 93.8 ± 2.5 | 1450 ± 70 | 55.7 ± 3.5 |
Visualizations
Caption: Experimental workflow for the hypothetical formulation of drug-loaded beads.
Caption: Mechanism of ionotropic gelation and subsequent drug release.
References
Application Notes and Protocols for the Incorporation of Calcium Levulinate Dihydrate in Bioplastic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioplastics is continuously evolving, with a strong focus on developing sustainable and functional materials from renewable resources. Additives play a crucial role in enhancing the properties of bioplastics, tailoring them for specific applications. Calcium levulinate dihydrate, a calcium salt of levulinic acid, presents itself as a promising, yet largely unexplored, additive in bioplastic formulations. Levulinic acid and its derivatives are recognized as key bio-based platform chemicals. Theoretically, this compound could function as both a filler, due to the presence of calcium ions, and as a plasticizer, owing to its organic levulinate component.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a multifunctional additive in bioplastic formulations. The following sections detail its potential effects on bioplastic properties, supported by data from analogous materials, and provide detailed experimental protocols for its incorporation and characterization.
Potential Effects of this compound on Bioplastic Properties
While direct studies on the incorporation of this compound in bioplastics are limited, we can infer its potential effects by examining research on similar additives, such as calcium carbonate (a filler) and levulinic acid-based plasticizers.
Data Summary of Analogous Additives in Starch-Based Bioplastics
The following table summarizes the observed effects of calcium carbonate on the mechanical properties of cassava starch-based bioplastics. A projected hypothesis for the effects of this compound is included for comparison, providing a basis for experimental design.
| Additive | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Key Observations & Rationale for Hypothesis |
| Calcium Carbonate | 0.4 | 22.88 ± 1.46 | Lower than control | At low concentrations, acts as a reinforcing agent, increasing tensile strength.[1][2] |
| 0.8 | Lower than 0.4% | 27.57 ± 0.14 | Higher concentrations can lead to agglomeration, reducing tensile strength but potentially increasing elongation.[1][3] | |
| 1.0 | 13.25 | Lower than 0.8% | Indicates that excessive filler content can compromise the material's integrity.[1] | |
| Hypothetical: this compound | 0.5 - 2.0 | Potentially lower than CaCO3 but higher than control | Potentially higher than CaCO3 | The levulinate component may impart a plasticizing effect, reducing stiffness and increasing flexibility. |
| 2.0 - 5.0 | Variable | Potentially significant increase | A higher concentration might enhance the plasticizing effect, leading to a more ductile material. | |
| > 5.0 | Likely decrease | Likely decrease | Similar to other additives, high concentrations could lead to phase separation and reduced mechanical performance. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into bioplastics using two common methods: solution casting and melt blending.
Protocol 1: Solution Casting for Starch-Based Bioplastics
This method is suitable for laboratory-scale preparation of bioplastic films.
Materials and Equipment:
-
Bioplastic polymer (e.g., corn starch, potato starch)
-
This compound
-
Plasticizer (e.g., glycerol, sorbitol)[4]
-
Solvent (e.g., distilled water)
-
Acetic acid (vinegar)
-
Beakers and magnetic stirrer with hot plate
-
Casting trays (e.g., petri dishes, silicone molds)
-
Drying oven
Procedure:
-
Preparation of the Bioplastic Solution:
-
Disperse 9 g of starch in 60 mL of distilled water in a beaker.
-
Add 9 mL of plasticizer (e.g., glycerol) and 6 mL of acetic acid to the suspension.[4]
-
-
Incorporation of this compound:
-
In a separate beaker, dissolve the desired amount of this compound (e.g., 0.5g, 1g, 2g) in a minimal amount of distilled water with gentle heating and stirring.
-
Add the this compound solution to the starch suspension and stir thoroughly to ensure homogeneous mixing.
-
-
Gelatinization:
-
Heat the mixture on a hot plate at approximately 70-80°C with continuous stirring.
-
Continue heating and stirring until the solution becomes viscous and translucent, indicating the gelatinization of the starch. This typically takes 15-20 minutes.[4]
-
-
Casting and Drying:
-
Pour the hot, viscous solution into a casting tray and spread it evenly.
-
Dry the cast film in an oven at 50°C for 24 hours or until completely dry.
-
Carefully peel the bioplastic film from the casting surface.
-
Protocol 2: Melt Blending for PLA or PHA Bioplastics
This method is suitable for thermoplastic bioplastics and is scalable for industrial production.
Materials and Equipment:
-
Bioplastic pellets (e.g., PLA, PHA)
-
This compound (finely ground powder)
-
Twin-screw extruder or internal mixer
-
Injection molding machine or compression molder
-
Grinder
Procedure:
-
Material Preparation:
-
Dry the bioplastic pellets in a vacuum oven at the recommended temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture.
-
Ensure the this compound is a fine, dry powder to facilitate dispersion.
-
-
Melt Compounding:
-
Set the temperature profile of the extruder or mixer according to the processing parameters of the base bioplastic.
-
Pre-mix the bioplastic pellets and this compound powder at the desired weight ratio.
-
Feed the mixture into the extruder. The screw speed should be optimized to ensure proper mixing without excessive shear, which could degrade the polymer.
-
-
Pelletization:
-
Extrude the molten blend through a die and cool the strands in a water bath.
-
Use a pelletizer to cut the strands into pellets.
-
-
Specimen Fabrication:
-
Dry the compounded pellets again.
-
Use an injection molding machine or a compression molder to produce standardized test specimens (e.g., dumbbell shapes for tensile testing) according to ASTM or ISO standards.
-
Characterization of Bioplastics Containing this compound
A thorough characterization of the resulting bioplastics is essential to understand the effect of this compound. The following tests are recommended:
-
Mechanical Properties:
-
Tensile Testing (ASTM D882 for films, ASTM D638 for molded specimens): To determine tensile strength, Young's modulus, and elongation at break.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the bioplastic.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
-
Structural and Morphological Properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical interactions between the bioplastic matrix and this compound.
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the additive in the polymer matrix and analyze the fracture surface of test specimens.
-
-
Barrier and Water Interaction Properties:
-
Water Vapor Transmission Rate (WVTR) (ASTM E96): To evaluate the material's barrier properties against moisture.
-
Water Absorption (ASTM D570): To determine the amount of water absorbed by the material over time.
-
-
Biodegradability:
-
Soil Burial Test: To observe the degradation of the material in a natural environment over a period of time.
-
Hypothesized Signaling Pathway for Enhanced Biodegradation
The incorporation of this compound may influence the biodegradation of the bioplastic. The levulinate component, being an organic molecule, could serve as a readily available carbon source for microorganisms, potentially accelerating the initial stages of colonization and enzymatic degradation of the polymer matrix.
Conclusion
This compound holds the potential to be a novel, bio-based additive for bioplastic formulations. Its unique chemical structure suggests a dual functionality that could lead to bioplastics with tailored mechanical properties and potentially enhanced biodegradability. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to systematically investigate the incorporation of this compound and unlock its full potential in the development of next-generation sustainable materials. Further research is encouraged to validate these hypotheses and expand our understanding of the role of organic calcium salts in bioplastic technology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Calcium Carbonate Addition to Mechanical Properties of Bioplastic Made from Cassava Starch with Glycerol as Plasticizer | Semantic Scholar [semanticscholar.org]
- 3. specialchem.com [specialchem.com]
- 4. Development and characterization of starch bioplastics as a sustainable alternative for packaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Calcium Levulinate Dihydrate as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of Calcium levulinate dihydrate as a potential food preservative. Currently, this compound is primarily recognized and utilized in the food industry as a calcium fortifier in products such as sauces, beverages, and dairy alternatives.[1][2] Its high solubility, bioavailability, and neutral taste make it an effective calcium supplement.[1][3]
However, the potential antimicrobial properties of this compound have not been extensively studied. These application notes and protocols are designed to provide a scientifically rigorous framework for researchers to evaluate its efficacy as a food preservative. The following sections detail the known characteristics of this compound, outline standardized experimental protocols to test its antimicrobial activity, and provide templates for data presentation.
Application Notes
Physicochemical Properties of this compound
This compound is the calcium salt of levulinic acid, an organic acid derived from cellulose.[3] Its properties make it a promising candidate for investigation in food systems.
| Property | Description | Reference |
| Chemical Formula | C₁₀H₁₄CaO₆·2H₂O | [2] |
| Molecular Weight | 306.32 g/mol | [1] |
| Appearance | White or almost white crystalline powder. | |
| Solubility | Highly soluble in water (over 30% at 25°C). | [3] |
| Taste | Reported to have a good taste with little irritation. | [1] |
| pH | A pH value of approximately 7. | [1] |
| Stability | Good stability; no precipitation or deterioration reported during use. | [1] |
Potential Antimicrobial Mechanism of Action
While the preservative mechanism of this compound is not established, the antimicrobial action of other organic acids and calcium compounds can provide a basis for investigation.[4][5] The preservative effect could be attributed to one or a combination of the following hypothetical mechanisms:
-
Disruption of Cell Membranes: Like other organic acids, the levulinate ion could potentially penetrate microbial cell walls and disrupt cell membrane function by altering the electrochemical gradient.[4]
-
Inhibition of Metabolic Pathways: The levulinate ion may interfere with essential metabolic pathways within the microbial cell, leading to the inhibition of growth or cell death.
-
Impact of Calcium Ions: While calcium chloride alone has shown limited ability to inhibit microbial growth, it can enhance the antimicrobial effects of other compounds like lactic acid.[6] The calcium ions from this compound might exert a similar synergistic effect or independently affect microbial cell homeostasis.
Regulatory Context
Calcium levulinate is recognized for its use as a source of calcium in food and pharmaceuticals.[3][7] Its established use as a food fortifier provides a favorable starting point for investigating a new technical function as a preservative. Further toxicological studies may be required to support its use at concentrations effective for preservation.
Experimental Protocols
The following protocols are standard methods for evaluating the antimicrobial efficacy of a potential food preservative.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth media
-
96-well microtiter plates
-
Overnight cultures of test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, Aspergillus niger)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a sterile, high-concentration stock solution of this compound in the chosen broth medium.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the overnight microbial cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound where no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | This compound Concentration (mg/mL) | Growth (+/-) | MIC (mg/mL) |
| E. coli | 100 | - | 50 |
| 50 | - | ||
| 25 | + | ||
| 12.5 | + | ||
| S. aureus | 100 | - | 100 |
| 50 | + | ||
| 25 | + | ||
| 12.5 | + |
graph Experimental_Workflow_MIC {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Prepare Stock Solution\nof this compound"];
B [label="Perform Serial Dilutions\nin 96-well Plate"];
C [label="Prepare Standardized\nMicrobial Inoculum"];
D [label="Inoculate Wells"];
E [label="Incubate Plate\n(e.g., 37°C, 24h)"];
F [label="Observe and Measure\nfor Microbial Growth"];
G [label="Determine MIC"];
A -> B;
C -> D;
B -> D -> E -> F -> G;
}```
Caption: Workflow for MIC determination.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion
This method assesses the ability of this compound to inhibit microbial growth on an agar surface.
Materials:
- This compound
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates
- Standardized microbial inoculum (0.5 McFarland standard)
- Sterile swabs
- Incubator
Procedure:
- Prepare Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry.
- Inoculate Plates: Uniformly streak the surface of the MHA plates with the standardized microbial inoculum using a sterile swab to create a lawn of bacteria.
- Apply Disks: Aseptically place the prepared disks onto the surface of the inoculated agar plates. Include a negative control disk (impregnated with the solvent used) and a positive control disk (a known antibiotic).
- Incubation: Incubate the plates for 16-18 hours at the appropriate temperature.
- Measure Inhibition Zone: Measure the diameter of the clear zone around the disk where microbial growth is inhibited, in millimeters (mm).
Data Presentation:
Microorganism
This compound Concentration on Disk (µg)
Zone of Inhibition (mm)
E. coli
1000
12
500
8
S. aureus
1000
15
500
10
S. cerevisiae
1000
9
500
7
graph Experimental_Workflow_Disk_Diffusion {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Prepare Disks with\nthis compound"];
B [label="Inoculate Agar Plate\nwith Microbial Lawn"];
C [label="Place Disks\non Agar Surface"];
D [label="Incubate Plate"];
E [label="Measure Zone\nof Inhibition"];
A -> C;
B -> C -> D -> E;
}
Caption: Workflow for disk diffusion assay.
Protocol 3: Challenge Study in a Food Matrix
This protocol evaluates the effectiveness of this compound in a real food product.
[7]
Materials:
-
Selected food product (e.g., a beverage, sauce, or dairy product)
-
This compound
-
Cocktail of relevant spoilage or pathogenic microorganisms
-
Stomacher or blender
-
Incubator or environmental chamber set to storage conditions
-
Plating media for microbial enumeration
Procedure:
-
Product Preparation: Prepare batches of the food product. One batch will be the control (no preservative), and the other batches will contain varying concentrations of this compound.
-
Inoculation: Inoculate all batches with a known level (e.g., 10³-10⁴ CFU/g) of the target microorganisms.
-
Homogenization: Thoroughly mix the product to ensure even distribution of the inoculum and the preservative.
-
Storage: Store the products under typical storage conditions (e.g., refrigeration at 4°C or ambient temperature).
-
Sampling and Enumeration: At specified time intervals (e.g., Day 0, 3, 7, 14, 21), take samples from each batch. Perform serial dilutions and plate onto appropriate agar to enumerate the surviving microorganisms.
-
Analysis: Compare the microbial growth in the samples with this compound to the control. A successful preservative will inhibit growth or cause a reduction in the microbial population over time.
Data Presentation:
Time (Days) Control (Log CFU/g) 0.5% Ca Lev. (Log CFU/g) 1.0% Ca Lev. (Log CFU/g) 2.0% Ca Lev. (Log CFU/g) 0 3.5 3.5 3.5 3.5 3 5.2 4.1 3.6 3.1 7 7.8 5.5 4.2 3.0 14 >8.0 6.8 4.9 2.8 21 >8.0 7.5 5.3 2.5
Caption: Workflow for a food challenge study.
References
- 1. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A review of food additives to control the proliferation and transmission of pathogenic microorganisms with emphasis on applications to raw meat-based diets for companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jircas.go.jp [jircas.go.jp]
- 6. Antimicrobial Effect of Calcium Chloride Alone and Combined with Lactic Acid Injected into Chicken Breast Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
Application Notes and Protocols: Calcium Levulinate Dihydrate in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a suitable cross-linking agent is a critical parameter in the design of hydrogels for tissue engineering applications. The cross-linker influences the hydrogel's mechanical properties, degradation kinetics, and overall biocompatibility. While calcium chloride (CaCl₂) is a widely used and effective ionic cross-linker for anionic polymers like alginate, its rapid ion release can lead to inhomogeneous hydrogel structures and potential cytotoxic effects at high concentrations.
This document explores the potential application of Calcium Levulinate Dihydrate as a novel and advantageous cross-linking agent for hydrogel formation in tissue engineering. Its unique properties, including high solubility, biocompatibility, and a neutral pH, suggest it may offer superior control over gelation kinetics and a more favorable microenvironment for encapsulated cells. These application notes provide a comprehensive overview, comparative data, and detailed protocols to guide researchers in utilizing this compound for advanced hydrogel-based tissue engineering strategies.
Comparative Data of Calcium Sources
The choice of calcium salt significantly impacts the properties of the resulting hydrogel. Below is a summary of the key properties of this compound compared to commonly used calcium salts for hydrogel cross-linking.
| Property | This compound | Calcium Chloride (CaCl₂) | Calcium Sulfate (CaSO₄) | Calcium Carbonate (CaCO₃) |
| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | CaCl₂ | CaSO₄ | CaCO₃ |
| Molar Mass ( g/mol ) | 306.32 | 110.98 | 136.14 | 100.09 |
| Solubility in Water | High | Very High | Low | Very Low |
| pH of Solution | Neutral | Slightly Acidic | Neutral | Basic (in the presence of acid) |
| Biocompatibility | Excellent | Good (concentration-dependent) | Good | Good |
| Ion Release Profile | Potentially more controlled | Rapid | Slow | Very Slow (acid-dependent) |
| Common Applications | Calcium supplement, food additive | Hydrogel cross-linking, de-icing | Plaster, food additive | Antacid, filler |
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogels using this compound
This protocol describes the preparation of alginate hydrogels using this compound as a cross-linking agent. The method is based on internal gelation, which allows for more uniform hydrogel formation.
Materials:
-
Sodium alginate (low or medium viscosity)
-
This compound
-
D-Glucono-δ-lactone (GDL)
-
Phosphate-buffered saline (PBS), sterile
-
HEPES buffer (1M, sterile)
-
Deionized water, sterile
Equipment:
-
Magnetic stirrer
-
pH meter
-
Syringes (1 mL, 5 mL)
-
Molds for hydrogel casting (e.g., petri dishes, custom-made PDMS molds)
-
Spatula
-
Weighing balance
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Dissolve 2% (w/v) sodium alginate in sterile PBS by stirring overnight at room temperature.
-
Sterilize the alginate solution by filtration through a 0.22 µm filter.
-
-
Preparation of Cross-linking Solution:
-
Prepare a 0.5 M stock solution of this compound in sterile deionized water.
-
Prepare a 0.5 M stock solution of GDL in sterile deionized water. Note: Prepare the GDL solution fresh before use.
-
-
Hydrogel Formation (Internal Gelation):
-
In a sterile tube, add the desired volume of the 2% sodium alginate solution.
-
Add HEPES buffer to the alginate solution to a final concentration of 50 mM to maintain a stable pH during gelation.
-
Add the this compound stock solution to the alginate solution to achieve the desired final calcium concentration (e.g., 10-50 mM). Mix thoroughly but gently to avoid introducing air bubbles.
-
Initiate gelation by adding the GDL stock solution. The GDL will slowly hydrolyze to gluconic acid, which will gradually release calcium ions from the levulinate salt. A typical starting GDL-to-calcium molar ratio is 2:1.
-
Immediately after adding GDL, vortex the solution for 10-15 seconds and cast the solution into the desired molds.
-
Allow the hydrogels to gel at room temperature for at least 30 minutes, or until complete gelation is observed. The gelation time will depend on the concentrations of calcium, alginate, and GDL.
-
-
Hydrogel Washing:
-
After gelation, gently remove the hydrogels from the molds and wash them three times with sterile PBS to remove any unreacted cross-linking agents.
-
Protocol 2: Characterization of this compound Cross-linked Hydrogels
1. Swelling Ratio:
-
Record the initial weight of the hydrated hydrogel (W_h).
-
Lyophilize the hydrogel to obtain the dry weight (W_d).
-
The swelling ratio is calculated as: (W_h - W_d) / W_d.
2. Mechanical Testing:
-
Perform unconfined compression tests on cylindrical hydrogel samples using a universal testing machine.
-
The compressive modulus can be determined from the linear region of the stress-strain curve (typically 10-15% strain).
3. In Vitro Cell Encapsulation and Viability:
-
Resuspend the desired cell type (e.g., mesenchymal stem cells, fibroblasts) in the alginate solution before the addition of the cross-linking solution.
-
Follow the hydrogel formation protocol as described above.
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
Assess cell viability at different time points (e.g., day 1, 3, 7) using a live/dead viability/cytotoxicity assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Image the stained cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for the preparation and characterization of hydrogels.
Caption: Simplified calcium signaling pathway in tissue engineering.
Potential Advantages and Signaling Implications
The use of this compound as a cross-linking agent may offer several advantages that could positively influence cellular behavior and tissue regeneration:
-
Homogeneous Hydrogel Structure: The potentially more controlled release of calcium ions from the levulinate salt, especially when coupled with a slow acidifier like GDL, can lead to a more uniform and homogeneous hydrogel network. This can result in more predictable mechanical properties and degradation profiles.
-
Enhanced Biocompatibility: The neutral pH of this compound solutions is beneficial for cell viability during the encapsulation process, avoiding the potential for acid-induced cytotoxicity that can occur with other calcium salts.
-
Controlled Ion Release: The dissociation of calcium from the levulinate anion may be more gradual compared to the immediate release from chloride ions. This sustained release of calcium ions into the cellular microenvironment can modulate various signaling pathways crucial for tissue engineering.
-
Calcium Signaling: Calcium ions are critical second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. A sustained local release of calcium from the hydrogel scaffold can activate calcium-sensing receptors and intracellular signaling cascades, such as the Calmodulin pathway, which can promote osteogenic differentiation of stem cells and enhance bone regeneration.
Conclusion
This compound presents a promising alternative to conventional calcium-based cross-linkers for hydrogel formation in tissue engineering. Its favorable properties, including high solubility, neutral pH, and excellent biocompatibility, warrant further investigation. The protocols and information provided herein offer a foundational framework for researchers to explore the potential of this compound in developing advanced, cell-responsive hydrogel scaffolds for a variety of tissue engineering applications. Further studies are encouraged to fully characterize the mechanical properties, degradation kinetics, and biological responses of hydrogels cross-linked with this novel agent.
Application Notes and Protocols for the Quantification of Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various analytical methods for the quantification of Calcium Levulinate Dihydrate. The methods described herein are essential for quality control, formulation development, and stability testing of pharmaceutical products containing this active pharmaceutical ingredient.
Introduction
This compound (C₁₀H₁₄CaO₆·2H₂O) is a calcium salt of levulinic acid used as a source of calcium in pharmaceutical formulations. Accurate and precise quantification of this compound is critical to ensure its safety and efficacy. This document outlines three distinct analytical methods for its determination: a pharmacopoeial complexometric titration, a proposed High-Performance Liquid Chromatography (HPLC) method, and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
Analytical Methods Overview
The following table summarizes the key performance characteristics of the analytical methods described in this document.
| Parameter | Complexometric Titration (USP Method) | Proposed HPLC-UV Method | Proposed UV-Vis Spectrophotometric Method |
| Principle | Chelation of Ca²⁺ ions with EDTA | Reversed-phase chromatography with UV detection | Direct UV absorbance of the levulinate moiety |
| Specificity | Moderate (subject to interference from other metal ions) | High (separates analyte from impurities) | Moderate (subject to interference from UV-absorbing excipients) |
| Linearity Range | Not Applicable (Titrimetric) | Expected: 100 - 1000 µg/mL | Expected: 5 - 50 µg/mL |
| Accuracy (% Recovery) | 97.5% - 100.5% (as per USP) | Expected: 98.0% - 102.0% | Expected: 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Not Applicable | To be determined | To be determined |
| Limit of Quantification (LOQ) | Not Applicable | To be determined | To be determined |
Method 1: Complexometric Titration (USP Assay)
This method is the official assay for Calcium Levulinate as per the United States Pharmacopeia (USP).[1][2][3][4] It relies on the titration of calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) in the presence of a metal indicator.
Experimental Protocol
Reagents and Materials:
-
This compound sample
-
0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide
-
Hydroxy Naphthol Blue indicator
-
Deionized Water
-
50-mL Burette
-
Magnetic Stirrer and Stir Bar
-
Analytical Balance
Procedure:
-
Accurately weigh approximately 600 mg of this compound.
-
Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid in a suitable beaker.
-
While stirring with a magnetic stirrer, add 30 mL of 0.05 M edetate disodium VS from a 50-mL burette.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M edetate disodium VS to a distinct blue endpoint.
-
Perform a blank determination by titrating a mixture of 150 mL of water, 2 mL of 3 N hydrochloric acid, 15 mL of 1 N sodium hydroxide, and 300 mg of hydroxy naphthol blue indicator with the 0.05 M edetate disodium VS.
Calculation: Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C₁₀H₁₄CaO₆ (anhydrous Calcium Levulinate).[1][2]
Percentage of C₁₀H₁₄CaO₆ = [((V_sample - V_blank) * M_EDTA * 13.51) / W_sample] * 100
Where:
-
V_sample = Volume of EDTA solution consumed by the sample (mL)
-
V_blank = Volume of EDTA solution consumed by the blank (mL)
-
M_EDTA = Molarity of the EDTA solution
-
W_sample = Weight of the Calcium Levulinate sample (mg), calculated on the dried basis.
Experimental Workflow
Caption: Workflow for the complexometric titration of Calcium Levulinate.
Method 2: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed method is adapted from a validated HPLC method for a similar compound, Calcium Butyrate, and is expected to be suitable for the quantification of this compound. This method offers high specificity and can be used for stability-indicating assays.
Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 267 nm (based on the UV absorbance of levulinic acid)
-
Injection Volume: 20 µL
Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Deionized Water (HPLC grade)
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water. Mix with acetonitrile in a 20:80 ratio (Acetonitrile: 0.1% Phosphoric Acid). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve in the mobile phase in a 50 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 100 to 1000 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 50 mg of this compound and dissolve in the mobile phase in a 50 mL volumetric flask. Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for the proposed HPLC-UV analysis of Calcium Levulinate.
Method 3: Proposed UV-Vis Spectrophotometric Method
This method is based on the direct measurement of the UV absorbance of the levulinate moiety of the molecule. It is a simple and rapid method suitable for routine quality control where excipients do not interfere at the analysis wavelength. The maximum absorbance of levulinic acid has been reported to be at 267 nm.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
This compound reference standard and sample
-
Deionized Water
-
Quartz cuvettes
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve in deionized water in a 100 mL volumetric flask to obtain a stock solution of 500 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 5 to 50 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 50 mg of this compound and dissolve in deionized water in a 100 mL volumetric flask. Dilute this solution with deionized water to obtain a final concentration within the calibration range (e.g., 25 µg/mL).
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 267 nm against a deionized water blank.
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for the proposed UV-Vis Spectrophotometric analysis.
Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. The official complexometric titration method is robust and suitable for assaying the bulk drug substance. The proposed HPLC-UV method offers superior specificity and is ideal for stability studies and the analysis of finished dosage forms where excipient interference is a concern. The proposed UV-Vis spectrophotometric method provides a rapid and simple alternative for routine analysis of samples with minimal interfering substances. It is recommended that the proposed methods be fully validated according to ICH guidelines before implementation.
References
Application Notes and Protocols for the Crystallization of High-Purity Calcium Levulinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium levulinate is an organic calcium salt increasingly utilized in pharmaceutical formulations as a source of calcium, particularly in injectable dosage forms due to its high solubility and bioavailability.[1][2] The dihydrate form is a common crystalline state for this compound. Achieving high purity of calcium levulinate dihydrate is critical to ensure the safety and efficacy of the final drug product. This document provides detailed protocols for the synthesis and subsequent crystallization of high-purity this compound, focusing on techniques to minimize impurities.
Synthesis of Calcium Levulinate
A common and straightforward method for synthesizing calcium levulinate is the neutralization of levulinic acid with a calcium base, such as calcium hydroxide.[2][3][4]
Reaction:
2 C₅H₈O₃ (Levulinic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₅H₇O₃)₂ (Calcium Levulinate) + 2 H₂O
Experimental Protocol: Synthesis of Crude Calcium Levulinate Solution
-
Reaction Setup: In a suitable reaction vessel, add 0.370 g (5.00 mmol) of calcium hydroxide to 200 mL of deionized water to form a suspension.[3]
-
Addition of Levulinic Acid: While stirring magnetically, add 1.160 g (10.0 mmol) of levulinic acid to the calcium hydroxide suspension.[3]
-
Reaction Completion: Heat the mixture to boiling with continuous stirring until a clear solution is formed.[3] This indicates the completion of the neutralization reaction. The pH of the solution should be monitored and adjusted to approximately 6.7-7.8.[4][5][6]
-
Decolorization (Optional): If the solution is colored, it can be treated with activated carbon and then filtered to remove the carbon.
-
Filtration: Filter the hot solution to remove any unreacted starting materials or particulate matter. The resulting clear solution is the crude calcium levulinate solution ready for crystallization.
Crystallization Techniques for High-Purity this compound
The choice of crystallization technique can significantly impact the purity, crystal size distribution, and yield of the final product. Below are protocols for three common crystallization methods.
Protocol 1: Cooling Crystallization
This technique relies on the principle that the solubility of calcium levulinate decreases as the temperature of the solution is lowered.
-
Concentration: If necessary, evaporate some of the water from the crude calcium levulinate solution to achieve a saturated or slightly supersaturated solution at an elevated temperature.
-
Cooling: Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization.[4] A controlled cooling rate is recommended to promote the growth of larger, more uniform crystals.
-
Maturation: Allow the solution to stand at the lower temperature for a period (e.g., 4 hours) to maximize crystal growth and yield.[6][7]
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals at a temperature not exceeding 60°C under vacuum to obtain the dihydrate form.[8] Drying at temperatures above 50°C may lead to the loss of water of crystallization.[4]
Protocol 2: Antisolvent Crystallization
This method involves the addition of a solvent in which calcium levulinate is insoluble (an antisolvent) to the aqueous solution to induce precipitation.
-
Solvent Selection: A common antisolvent for aqueous solutions of salts is a water-miscible organic solvent like ethanol or methanol.
-
Addition of Antisolvent: To the crude calcium levulinate solution at room temperature, slowly add the antisolvent while stirring. The addition should be slow to control the supersaturation and promote crystal growth over nucleation.
-
Crystallization: Continue adding the antisolvent until a significant amount of precipitate is formed.
-
Maturation: Stir the resulting slurry for a period to allow for the crystals to grow and the system to reach equilibrium.
-
Isolation, Washing, and Drying: Follow the same steps as in the cooling crystallization protocol, using a mixture of water and the antisolvent for washing if necessary.
Protocol 3: Evaporative Crystallization
This technique involves the slow evaporation of the solvent to increase the concentration of the solute, leading to crystallization.
-
Setup: Place the crude calcium levulinate solution in a shallow dish or beaker with a large surface area.
-
Evaporation: Allow the solvent (water) to evaporate slowly at room temperature.[3] Covering the container with a perforated film can help to control the evaporation rate and prevent contamination.
-
Crystal Growth: As the solvent evaporates, the concentration of calcium levulinate will increase, leading to the formation of crystals. This method often yields well-formed, large crystals.
-
Isolation, Washing, and Drying: Once a sufficient amount of crystals has formed, isolate, wash, and dry them as described in the previous protocols. A specific example involves allowing a saturated solution in 20% methanol in water to stand at room temperature for five days to grow single crystals.[3]
Purity Assessment
The purity of the crystallized this compound should be assessed using a variety of analytical techniques, with specifications often guided by pharmacopoeial standards such as the USP, BP, and EP.[5][6][7][8]
Table 1: Purity Specifications for Calcium Levulinate
| Parameter | Specification | Method |
| Assay | 97.5% to 100.5% (dried basis) | Titration with 0.05 M edetate disodium[8] |
| Loss on Drying | 10.5% to 12.0% | Drying at 60°C under vacuum (5 mm Hg) for 5 hours[8] |
| pH | 7.0 to 8.5 (in a 1 in 10 solution) | pH meter[8] |
| Chloride | Not more than 0.07% | Comparison with a standard solution[8] |
| Sulfate | Not more than 0.05% | Comparison with a standard solution[8] |
| Heavy Metals | Not more than 0.002% | Colorimetric comparison[8] |
| Reducing Sugars | No red precipitate formed immediately | Reaction with alkaline cupric tartrate[5][8] |
Visualizing the Crystallization Workflow
The following diagrams illustrate the logical flow of the synthesis and crystallization processes.
Caption: General workflow from synthesis to high-purity product.
Caption: Relationship between crystallization parameters and product attributes.
References
- 1. This compound | 5743-49-7 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 5. mubychem.net [mubychem.net]
- 6. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 7. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 8. Calcium Levulinate [drugfuture.com]
The Role of Calcium Levulinate Dihydrate in the Synthesis of Biofuels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium levulinate dihydrate, a salt of the versatile biomass-derived platform chemical levulinic acid, is emerging as a valuable intermediate in the production of next-generation biofuels. Its solid nature, stability, and potential for direct conversion offer advantages in the biorefinery workflow. These application notes provide a detailed overview of the role of this compound in biofuel synthesis, focusing on its conversion to key biofuel precursors such as γ-valerolactone (GVL) and ethyl levulinate. Detailed experimental protocols for its synthesis from biomass and its subsequent conversion into biofuel intermediates are provided, along with quantitative data and visualizations of the key chemical pathways and experimental workflows.
Introduction
Levulinic acid, recognized by the US Department of Energy as a top 12 value-added chemical from biomass, serves as a crucial building block for a variety of chemicals and fuels.[1][2] this compound (Ca(C₅H₇O₃)₂·2H₂O), a derivative of levulinic acid, is gaining attention as a stable, solid intermediate that can be readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass.[3] This salt can be utilized in several pathways to produce valuable biofuels and fuel additives.
The primary routes for converting this compound into biofuels involve:
-
Pyrolysis: Direct thermal decomposition to produce a bio-oil rich in γ-valerolactone (GVL) and other cyclic ketones.
-
Esterification: Conversion to alkyl levulinates, such as ethyl levulinate, which are valuable gasoline and diesel additives. This typically involves an initial acidification step to liberate the free levulinic acid.
These application notes will detail the protocols for these synthetic routes, present the relevant quantitative data, and provide visual diagrams of the processes.
Synthesis of this compound from Biomass
The production of this compound begins with the acid-catalyzed hydrolysis of lignocellulosic biomass to produce levulinic acid. The resulting levulinic acid is then neutralized with a calcium source, such as calcium hydroxide or calcium carbonate, to yield calcium levulinate.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from levulinic acid, which is assumed to be previously derived from biomass.
Materials:
-
Levulinic acid
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer and hot plate
-
Evaporating dish
-
Suction filtration apparatus
Procedure:
-
In a beaker, suspend calcium hydroxide (5.00 mmol) in 200 mL of deionized water.
-
Add levulinic acid (10.0 mmol) to the suspension.
-
Heat the mixture to boiling while stirring continuously with a magnetic stirrer until a clear solution is formed.
-
Transfer the clear solution to an evaporating dish.
-
Allow the solution to crystallize at room temperature.
-
Collect the resulting white, needle-shaped crystals of this compound via suction filtration.
-
Dry the product at 363 K for 24 hours.
Expected Yield: Approximately 95%.
Conversion of this compound to Biofuel Intermediates
Pyrolysis to γ-Valerolactone (GVL)
Pyrolysis offers a direct route to convert solid this compound into a liquid bio-oil containing valuable biofuel precursors. The primary product of this process is γ-valerolactone (GVL), a versatile platform chemical and fuel additive.
Caption: Pathway from biomass to GVL through a this compound intermediate.
This protocol is based on the pyrolysis of a crude mixture of calcium salts obtained from the hydrothermal degradation of cellulose, which primarily contains calcium levulinate.[3]
Materials:
-
Dry mixture of calcium levulinate and calcium formate (approx. 1:0.65 mol ratio)
-
Pyrolysis reactor tube
-
Furnace
-
Condensation trap (e.g., cold finger or ice bath condenser)
-
Collection flask
Procedure:
-
Place the dry calcium salt mixture into the pyrolysis reactor tube.
-
Heat the reactor in a furnace to 350°C.
-
Maintain the temperature for 3.0 minutes to allow for the thermal decomposition of the salts.
-
The vapors produced are passed through a condensation trap to collect the liquid pyrolysate oil.
-
Collect the bio-oil from the condensation trap.
The pyrolysis of a mixture containing calcium levulinate yields a bio-oil with a high concentration of γ-valerolactone.
| Product Component | Approximate Yield in Pyrolysate Oil | Reference |
| γ-Valerolactone (GVL) | ~97% | [3] |
| Levulinic Acid | Minor Product | [3] |
| 3-methyl-2-cyclopentenone | Minor Product | [3] |
| 2,3-dimethyl-2-cyclopentenone | Minor Product | [3] |
| Overall Pyrolysate Oil Yield | 140-210 g/kg of dry salt mixture | [3] |
Esterification to Ethyl Levulinate
Ethyl levulinate is a valuable biofuel additive that can be produced from this compound. This process typically requires a two-step approach: acidification to produce free levulinic acid, followed by esterification with ethanol.
References
- 1. An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "γ-Valerolactone from pyrolysis of calcium salts of levulinic-formic ac" by Ananda S. Amarasekara, Bernard Wiredu et al. [digitalcommons.pvamu.edu]
- 4. mdpi.com [mdpi.com]
- 5. US9090548B2 - Carboxylate acidification - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yield in Calcium levulinate dihydrate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Calcium Levulinate Dihydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound that can lead to lower than expected yields.
Q1: My final yield of this compound is significantly lower than reported in the literature. What are the most likely causes?
A1: Low yield can stem from several factors throughout the experimental workflow. The most common culprits are:
-
Incomplete Reaction: The reaction between levulinic acid and the calcium source may not have gone to completion. This can be due to incorrect stoichiometry, insufficient reaction time, or non-optimal temperature and pH.
-
Side Reactions: Levulinic acid can undergo side reactions, such as thermal degradation or polymerization at elevated temperatures, which consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and crystallization steps if not performed optimally. Calcium levulinate is soluble in water, so excessive washing with water can lead to yield loss.
-
Inaccurate Stoichiometry: Errors in weighing reactants or using impure starting materials will lead to an incorrect molar ratio, leaving some of the limiting reagent unreacted.
Q2: How can I ensure the reaction goes to completion?
A2: To drive the reaction to completion, consider the following critical parameters:
-
Stoichiometry: A slight excess of the calcium source (calcium carbonate or calcium hydroxide) is often used to ensure the complete conversion of levulinic acid. For instance, using 1.5 equivalents of calcium carbonate has been shown to be effective.[1]
-
Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature. A temperature of 50°C has been reported to give high yields.[1] Higher temperatures can lead to side reactions.
-
Reaction Time: Allow sufficient time for the reaction to complete. A reaction time of 2 hours at 50°C has been demonstrated to be effective.[1]
-
pH Control: The pH of the reaction mixture is a critical parameter. Maintaining a pH between 6.7 and 6.8 is recommended for optimal results.[2][3] This can be monitored and adjusted during the addition of the reactants.
Q3: I am observing a dark coloration in my reaction mixture. What could be the cause and how can I prevent it?
A3: A dark coloration, often brown or black, is likely due to the formation of humins. Humins are polymeric byproducts that can form from the degradation of levulinic acid, especially at higher temperatures.
-
Prevention: To minimize humin formation, maintain a controlled reaction temperature, avoiding excessive heat. A reaction temperature of 50°C is a good starting point.[1]
-
Removal: If humins have formed, they can often be removed by treating the solution with activated carbon before filtration.
Q4: My this compound is not crystallizing properly, or I am getting an oily product. What should I do?
A4: Crystallization issues can be frustrating. Here are some troubleshooting steps:
-
Supersaturation: Ensure your solution is sufficiently concentrated for crystallization to occur. If the solution is too dilute, you may need to evaporate more of the solvent.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Crash cooling by placing the solution directly in an ice bath can lead to the formation of small crystals or an oil. Allow the solution to cool to room temperature first, and then transfer it to a refrigerator (0-5°C) for a slower crystallization process.[2][3]
-
Seeding: If crystallization does not initiate, adding a small seed crystal of this compound can induce crystal growth.
-
Solvent Composition: The presence of impurities can inhibit crystallization. If you suspect impurities, you may need to purify the reaction mixture before attempting crystallization. In some cases, the addition of a co-solvent can aid in crystallization. For instance, a saturated solution in 20% methanol in water has been used to grow single crystals.[4]
Q5: How can I minimize product loss during the purification steps?
A5: Calcium levulinate is freely soluble in water, so care must be taken during washing.
-
Washing: When washing the filtered crystals, use a minimal amount of ice-cold water. The low temperature will reduce the solubility of the product in the wash solvent.
-
Filtration: Ensure that your filtration setup is efficient to recover all the crystalline product.
-
Drying: The product should be dried under appropriate conditions to obtain the dihydrate form. Drying at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours is a standard procedure.[5] Be aware that drying at temperatures above 50°C can lead to the loss of water of crystallization.[2][3]
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Optimized Reaction Parameters for High Yield
| Parameter | Recommended Value | Reference |
| Stoichiometry (CaCO₃:Levulinic Acid) | 1.5 : 2 | [1] |
| Reaction Temperature | 50 °C | [1] |
| Reaction Time | 2 hours | [1] |
| pH of Reaction Mixture | 6.7 - 6.8 | [2][3] |
Table 2: Crystallization Conditions
| Parameter | Recommended Condition | Reference |
| Crystallization Temperature | Room Temperature or 0-5 °C | [2][3][4] |
| Crystallization Method | Slow cooling of a concentrated aqueous solution | [2][3] |
| Alternative Crystallization Solvent | Saturated solution in 20% methanol in water | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on optimized conditions for achieving high yields.
Materials:
-
Levulinic Acid
-
Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Activated Carbon (optional)
-
Methanol (optional, for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add levulinic acid and deionized water.
-
Reactant Addition: While stirring, slowly add 1.5 equivalents of calcium carbonate (or a stoichiometric amount of calcium hydroxide) to the levulinic acid solution. Monitor the pH of the mixture and maintain it between 6.7 and 6.8.[2][3]
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 2 hours with continuous stirring.[1]
-
Decolorization (Optional): If the solution is colored, cool it to room temperature and add a small amount of activated carbon. Stir for 15-30 minutes.
-
Filtration: Filter the hot reaction mixture to remove any unreacted calcium carbonate and activated carbon.
-
Concentration: Concentrate the filtrate by evaporating a portion of the water under reduced pressure to obtain a saturated solution.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature. For improved crystal formation, subsequently store the solution at a low temperature (0-5°C).[2][3]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 60°C to obtain this compound.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a polymeric this compound: catena-poly[[di-aqua-calcium]-bis-(μ2-4-oxo-butano-ato)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for Calcium levulinate dihydrate crystallization.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the crystallization of calcium levulinate dihydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the crystallization process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound.
FAQs
-
What is the typical solubility of this compound? this compound is freely soluble in water, very slightly soluble in ethanol (96%), and practically insoluble in methylene chloride.[1][2][3][4]
-
What are the common methods for crystallizing this compound? The two primary methods are cooling crystallization and antisolvent crystallization. Cooling crystallization involves dissolving the compound at a higher temperature and then cooling the solution to induce crystallization.[5][6] Antisolvent crystallization involves adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound, causing it to precipitate.
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What is the expected crystal morphology? this compound typically forms white, needle-shaped crystals.[5]
Troubleshooting Common Issues
-
Issue: The product does not crystallize upon cooling or addition of an antisolvent.
-
Possible Cause: The solution may not be sufficiently supersaturated.
-
Solution:
-
Concentrate the solution: If using a cooling crystallization method, try evaporating some of the solvent to increase the concentration of the calcium levulinate.
-
Add more antisolvent: In an antisolvent crystallization, gradually add more antisolvent to further decrease the solubility of the product.
-
Induce crystallization:
-
Seeding: Add a small crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]
-
-
Cooling: For antisolvent crystallization, cooling the mixture in an ice bath after the addition of the antisolvent can also promote crystallization.
-
-
-
Issue: An oil forms instead of crystals ("oiling out").
-
Possible Cause: The solubility of the compound is so high that it separates as a liquid phase instead of a solid crystalline phase. This can happen if the solution is too concentrated or if the temperature is too high during crystallization.
-
Solution:
-
Dilute the solution: Add more of the primary solvent to reduce the concentration before cooling or adding the antisolvent.
-
Lower the crystallization temperature: Ensure the solution is cooled sufficiently.
-
Re-dissolve and try again: If an oil has formed, try to redissolve it by heating and then add more solvent before attempting to crystallize again at a slower cooling rate or with more gradual addition of the antisolvent.
-
-
-
Issue: The crystal yield is low.
-
Possible Cause: Incomplete crystallization due to insufficient cooling, insufficient antisolvent, or the crystallization time being too short. The final pH of the solution can also affect yield.
-
Solution:
-
Optimize cooling: Ensure the solution is cooled to the target temperature (e.g., 0-5 °C) and allowed to stand for a sufficient amount of time (several hours to overnight) to allow for complete crystallization.
-
Adjust solvent/antisolvent ratio: Increase the proportion of the antisolvent to minimize the solubility of the product in the final mixture.
-
Control pH: The reaction to form calcium levulinate should be controlled to a pH of approximately 6.7-6.8 for optimal results.
-
Minimize transfers: Reduce the number of transfers of the solution and crystals to avoid material loss.
-
-
-
Issue: The crystals are very fine or form a powder.
-
Possible Cause: Rapid crystallization due to a very high level of supersaturation or rapid cooling/addition of antisolvent.
-
Solution:
-
Slow down the crystallization process:
-
Cooling Crystallization: Decrease the cooling rate. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Antisolvent Crystallization: Add the antisolvent more slowly and with good stirring to maintain a lower level of supersaturation.
-
-
Reduce the concentration: Start with a more dilute solution.
-
-
Data Presentation: Comparison of Crystallization Methods
| Parameter | Cooling Crystallization | Antisolvent Crystallization |
| Primary Solvent | Water | Water |
| Antisolvent | N/A | Ethanol or Methanol |
| Dissolution Temp. | Boiling | 60-70°C |
| Crystallization Temp. | 0-5°C | Room Temperature, can be followed by cooling |
| Key Process | Slow cooling of a saturated aqueous solution | Addition of a miscible organic solvent to an aqueous solution |
| Reported Yield | ~95% (Evaporative crystallization at room temp)[5][6] | Not explicitly stated, but method is effective for precipitation |
| Typical Crystal Habit | Needle-shaped[5] | Fine to crystalline powder |
| Primary Control Factors | Cooling rate, Concentration | Solvent-to-antisolvent ratio, Addition rate, Temperature |
Experimental Protocols
1. Cooling Crystallization Method
This protocol is adapted from the synthesis of this compound for crystal structure analysis.[5][6]
-
Materials:
-
Levulinic acid
-
Calcium hydroxide
-
Deionized water
-
-
Procedure:
-
In a beaker, add levulinic acid (10.0 mmol) to a suspension of calcium hydroxide (5.0 mmol) in 200 mL of deionized water.
-
Heat the mixture to boiling with magnetic stirring on a hot plate until a clear solution is formed.
-
Transfer the hot, clear solution to an evaporating dish or a clean beaker.
-
Cover the container and allow it to cool slowly to room temperature.
-
For higher yield, subsequently cool the solution in an ice bath (0-5°C) for several hours to induce further crystallization.
-
Collect the resulting white, needle-shaped crystals by suction filtration.
-
Dry the crystals at 90°C for 24 hours.
-
2. Antisolvent Crystallization Method
This protocol is based on methods described for the purification and preparation of different crystal forms of calcium levulinate.
-
Materials:
-
This compound (or a concentrated aqueous solution)
-
Deionized water
-
Absolute ethanol (preheated to ~60°C)
-
-
Procedure:
-
Dissolve 20g of this compound in 40ml of deionized water.
-
Heat the solution to 60-65°C with stirring until all the solid has dissolved.
-
While maintaining the temperature, quickly add 960ml of preheated absolute ethanol to the aqueous solution with vigorous stirring.
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Stop heating and stirring, and allow the mixture to stand at room temperature for 3 hours for crystallization to complete.
-
Collect the crystals by suction filtration.
-
Rinse the crystals with a small amount of absolute ethanol.
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Air-dry the crystals at 45°C.
-
Mandatory Visualizations
Caption: Comparative workflow of cooling and antisolvent crystallization methods.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. chembk.com [chembk.com]
- 2. calcium levulinate | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 3. This compound | 5743-49-7 [chemicalbook.com]
- 4. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]
- 5. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. youtube.com [youtube.com]
Overcoming challenges of using Calcium levulinate dihydrate in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Calcium levulinate dihydrate in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate formation in media after adding this compound | 1. High Concentration: The concentration of this compound may be too high, leading to precipitation with phosphate ions in the culture medium, especially at a basic pH. 2. pH Shift: The addition of the calcium salt may have altered the pH of the medium, promoting the formation of insoluble calcium phosphate. 3. Improper Dissolution: The compound may not have been fully dissolved before being added to the cell culture medium. | 1. Optimize Concentration: Start with a lower concentration and titrate up to the desired level. Prepare a concentrated stock solution and add it dropwise to the medium while stirring. 2. pH Monitoring: Check the pH of the medium after adding this compound and adjust if necessary using sterile HCl or NaOH. 3. Ensure Complete Dissolution: Prepare a stock solution in deionized water or a suitable buffer and ensure it is completely dissolved before sterile filtering and adding to the medium. |
| Decreased cell viability or signs of cytotoxicity | 1. Calcium Overload: High concentrations of extracellular calcium can be toxic to cells, leading to apoptosis. 2. Osmotic Stress: A high concentration of the salt can increase the osmolarity of the culture medium, causing cellular stress. 3. Contamination: The this compound powder or stock solution may be contaminated. | 1. Determine Optimal Concentration: Perform a dose-response experiment (e.g., an MTT or LDH assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Check Osmolarity: Measure the osmolarity of the final medium and adjust if it is outside the optimal range for your cells. 3. Use Sterile Technique: Ensure that the powder and all solutions are handled using aseptic techniques. Sterile filter the stock solution before use. |
| Altered cell morphology or attachment issues | 1. Impact on Cell Adhesion Molecules: Calcium ions are crucial for the function of cell adhesion molecules like cadherins. An imbalance in calcium concentration can affect cell-cell and cell-matrix interactions. 2. Cytoskeletal Changes: Fluctuations in intracellular calcium levels can influence the organization of the cytoskeleton. | 1. Gradual Adaptation: If possible, gradually adapt the cells to the desired concentration of this compound over several passages. 2. Coating of Culture Surface: For adherent cells, consider coating the culture vessels with extracellular matrix proteins like collagen or fibronectin to improve attachment.[1] |
| Inconsistent or unexpected experimental results | 1. Variable Stock Solution: Inconsistent preparation of the this compound stock solution can lead to variability in the final concentration. 2. Interaction with other media components: Calcium ions may interact with other components in the media, such as chelators (e.g., EDTA) or certain growth factors, affecting their bioavailability. 3. Impact on Signaling Pathways: As a source of calcium, it can influence calcium-dependent signaling pathways, potentially leading to unexpected cellular responses. | 1. Standardized Protocol: Follow a strict, standardized protocol for preparing and storing the stock solution. Prepare a large batch of stock solution to be used across multiple experiments. 2. Media Composition Review: Carefully review the composition of your cell culture medium for any potential interacting components. 3. Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (medium without added this compound) and positive/negative controls for the expected cellular response. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in cell culture?
This compound is a highly water-soluble, non-toxic, organic calcium salt.[2][3] It serves as a bioavailable source of calcium ions (Ca2+), which are essential for numerous cellular processes, including cell signaling, proliferation, differentiation, and adhesion. Its high solubility and stability make it a potentially advantageous alternative to other calcium salts like calcium chloride, which can be more prone to precipitation in phosphate-containing culture media.[2]
2. What is the recommended starting concentration of this compound for cell culture experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to start with a concentration within the physiological range of extracellular calcium, which is typically 1-2 mM. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell type.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution (e.g., 100 mM or 1 M) in cell culture-grade deionized water. This compound is freely soluble in water.[4][5] After dissolving the powder completely, the solution should be sterilized by passing it through a 0.22 µm filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
4. Can this compound affect the pH of my cell culture medium?
A solution of this compound in water typically has a pH between 7.0 and 8.5.[6][7] Adding a significant volume of a concentrated stock solution to your medium could potentially alter its pH. It is good practice to check the pH of the final culture medium after the addition of the supplement and adjust it if necessary.
5. Is this compound cytotoxic?
While Calcium levulinate itself is considered non-toxic, high concentrations of extracellular calcium can be cytotoxic to cells.[3] This phenomenon, known as calcium overload, can trigger apoptosis. Therefore, it is essential to determine the cytotoxic threshold for your specific cell line through viability assays such as MTT, XTT, or trypan blue exclusion.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, and 20 mM. Include a vehicle control (medium only).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared treatment media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the optimal non-toxic concentration range.
Diagrams
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting precipitate formation in cell culture media.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 2. calpaclab.com [calpaclab.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. calcium levulinate | CAS#:5743-49-7 | Chemsrc [chemsrc.com]
- 5. CALCIUM LEVULINATE USP DIHYDRATE - PCCA [pccarx.com]
- 6. Calcium Levulinate [drugfuture.com]
- 7. mubychem.net [mubychem.net]
Improving the solubility of Calcium levulinate dihydrate for industrial applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Levulinate Dihydrate. The following information is designed to address common challenges related to its solubility in industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
A1: this compound is considered freely soluble in water.[1][2] Its solubility is reported to be greater than 30% (w/v) at 25°C, making it a highly water-soluble calcium salt.[3][4][5][6]
Q2: How does temperature affect the solubility of this compound?
Q3: What is the impact of pH on the solubility of this compound?
A3: The pH of a 10% w/v solution of this compound in water is typically between 7.0 and 8.5.[3] As a salt of a weak acid (levulinic acid), its solubility is expected to be pH-dependent. Lowering the pH (making the solution more acidic) will generally increase its solubility. Conversely, a significant increase in pH (making the solution more alkaline) may lead to the precipitation of calcium hydroxide.
Q4: In which common organic solvents is this compound soluble?
A4: this compound has very slight solubility in ethanol (96%) and is practically insoluble in methylene chloride.[1][2] For applications requiring non-aqueous or mixed-solvent systems, solubility will be limited.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy solution or precipitation upon dissolution in water | 1. Supersaturation: The concentration may have exceeded the solubility limit at the current temperature.2. Common Ion Effect: The presence of other salts containing calcium ions in the solution can decrease the solubility of this compound.3. pH Shift: An increase in the pH of the solution can cause precipitation of calcium salts.4. Contaminants: Impurities in the water or the this compound itself can act as nucleation sites for precipitation. | 1. Gently heat the solution while stirring to increase solubility. If the precipitate dissolves upon heating, it indicates a supersaturation issue. Allow the solution to cool slowly to the desired temperature.2. Analyze the composition of your solution for other calcium salts. If present, you may need to adjust your formulation to avoid exceeding the solubility product.3. Measure the pH of the solution. If it is too high, carefully adjust it downwards with a suitable acid (e.g., levulinic acid or hydrochloric acid).4. Use high-purity water (e.g., deionized or distilled) and ensure your glassware is clean. |
| Incomplete dissolution | 1. Insufficient Solvent: The amount of solvent may be inadequate for the quantity of this compound used.2. Low Temperature: The temperature of the solvent may be too low to achieve the desired concentration.3. Ineffective Agitation: Poor mixing can lead to localized saturation and prevent the bulk solid from dissolving. | 1. Refer to the solubility data to ensure you are using a sufficient volume of solvent. Add more solvent if necessary.2. Gently warm the solution while stirring to facilitate dissolution.3. Increase the stirring speed or use a more effective mixing method (e.g., a magnetic stirrer or overhead stirrer). |
| Precipitation over time or upon storage | 1. Temperature Fluctuations: A decrease in temperature can cause a previously saturated solution to become supersaturated, leading to precipitation.2. Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.3. pH Changes: Absorption of atmospheric CO2 can lower the pH in unbuffered solutions, but in the case of calcium salts, changes in pH in either direction can sometimes lead to precipitation depending on the specific counter-ions present. | 1. Store the solution in a temperature-controlled environment.2. Keep containers tightly sealed to prevent solvent evaporation.3. Consider using a buffered system if your application is sensitive to pH changes. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound across various conditions, the following table provides a summary of known values and representative data based on general chemical principles.
| Parameter | Solvent | Condition | Solubility | Notes |
| Aqueous Solubility | Water | 25°C | > 300 g/L | Highly soluble.[3][4][5][6] |
| Temperature Effect (Representative) | Water | 10°C | ~250 g/L (estimated) | Solubility of most salts increases with temperature. This is an estimated value. |
| Temperature Effect (Representative) | Water | 40°C | ~350 g/L (estimated) | This is an estimated value based on general trends. |
| Organic Solvent Solubility | Ethanol (96%) | 25°C | Very slightly soluble | [1][2] |
| Organic Solvent Solubility | Methylene Chloride | 25°C | Practically insoluble | [1][2] |
| pH of Aqueous Solution | Water | 10% w/v solution | 7.0 - 8.5 | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility in Water
This protocol outlines a method to determine the equilibrium solubility of this compound in water at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial or flask).
-
Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated pipette to avoid precipitation due to temperature changes.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent for the chosen analytical method.
-
Determine the concentration of calcium levulinate in the diluted sample using a validated analytical method, such as:
-
HPLC Analysis of Levulinate: Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase appropriate for organic acids to quantify the levulinate anion.
-
Calcium Determination: Use methods like Atomic Absorption Spectroscopy (AAS) or a colorimetric assay with a UV-Vis spectrophotometer to determine the calcium ion concentration.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the equilibrium solubility at the specified temperature.
-
Protocol 2: Preparation of a Supersaturated Solution
This protocol describes a general method for preparing a supersaturated solution of a highly soluble salt like this compound.
Methodology:
-
Heating and Dissolution:
-
Add a specific amount of this compound to a volume of deionized water that would normally be insufficient to dissolve it at room temperature (i.e., create a solution that will be supersaturated upon cooling).
-
Gently heat the mixture while continuously stirring until all the solid has completely dissolved.
-
-
Slow Cooling:
-
Once fully dissolved, cover the container to prevent evaporation and contamination.
-
Allow the solution to cool down slowly and undisturbed to room temperature or the desired final temperature. Rapid cooling can induce premature crystallization.
-
-
Initiating Crystallization (Optional):
-
A supersaturated solution is metastable. Crystallization can often be initiated by adding a single "seed" crystal of this compound or by scratching the inside of the container with a glass rod.
-
Visualizations
References
Preventing precipitation of Calcium levulinate dihydrate in pharmaceutical formulations.
Welcome to the Technical Support Center for Calcium Levulinate Dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
Calcium Levulinate is a calcium salt of levulinic acid.[1][2] It is utilized in pharmaceutical preparations as a source of calcium ions, particularly in injectable and oral dosage forms.[1][2] Its reported advantages include good solubility, a neutral pH of around 7, and good stability, which makes it a suitable option for calcium supplementation and fortification.[1][3]
Q2: What are the general causes of precipitation for calcium salts in pharmaceutical formulations?
Precipitation of calcium salts, including this compound, can be triggered by several factors:
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pH Shifts: Changes in the formulation's pH can alter the solubility of calcium salts. An increase in pH can lead to the precipitation of calcium carbonate in the presence of bicarbonate ions.[4][5][6]
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Chemical Incompatibilities: The presence of certain anions in the formulation can lead to the formation of insoluble calcium salts. Common culprits include phosphate and sulfate ions.[7][8][9]
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Temperature Changes: The solubility of many salts is temperature-dependent. While for some salts solubility increases with temperature, for others it may decrease, leading to precipitation upon heating or cooling.
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Concentration Effects: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Co-solvents and Solvent Effects: The addition of co-solvents can alter the polarity of the solvent system, which may either increase or decrease the solubility of the calcium salt.
Q3: What are the initial steps to consider for preventing precipitation of this compound?
To prevent precipitation, a thorough understanding of the formulation's physical and chemical characteristics is essential. Key initial steps include:
-
Preformulation Studies: Conduct comprehensive preformulation studies to understand the solubility profile of this compound in your specific solvent system.
-
Excipient Compatibility Screening: Screen all proposed excipients for compatibility with this compound. Pay close attention to buffers containing phosphate or other ions known to form insoluble calcium salts.
-
pH Control: Maintain the pH of the formulation within a range where this compound exhibits maximum solubility and stability.
-
Concentration Management: Ensure that the concentration of this compound remains below its saturation point in the final formulation under all anticipated storage and handling conditions.
Troubleshooting Guides
Scenario 1: I observed a white precipitate in my this compound formulation after adding a phosphate-buffered excipient.
A1: What is the likely cause of the precipitation?
The most probable cause is the formation of insoluble calcium phosphate.[7][8][9] Calcium ions (Ca²⁺) from this compound can react with phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) from the buffer to form calcium phosphate salts, which have low solubility in aqueous solutions.
A2: How can I confirm the identity of the precipitate?
-
Isolation and Analysis: Isolate the precipitate by filtration or centrifugation. The precipitate can then be analyzed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), or Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the presence of calcium and phosphate.
A3: What are the recommended solutions to prevent this precipitation?
-
Buffer Substitution: Replace the phosphate buffer with a non-phosphate buffer system that is compatible with calcium salts, such as acetate or citrate buffers.
-
pH Optimization: The solubility of calcium phosphate is highly pH-dependent.[8] Adjusting the pH of the formulation may help to keep the calcium phosphate soluble, although this may not always be feasible depending on the stability requirements of other components.
-
Use of Chelating Agents: In some cases, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can bind with calcium ions and prevent their precipitation with phosphate.[10] However, the use of chelating agents must be carefully evaluated for its impact on the overall formulation and its intended therapeutic effect.
Scenario 2: My aqueous formulation of this compound appears clear at room temperature but forms crystals upon refrigeration.
A1: What is causing the crystallization at low temperatures?
This phenomenon is likely due to a decrease in the solubility of this compound at lower temperatures. The concentration of the drug in your formulation may be close to its saturation point at room temperature, and upon cooling, the solubility decreases, leading to crystallization.
A2: How can I prevent this temperature-dependent precipitation?
-
Concentration Adjustment: The most straightforward solution is to reduce the concentration of this compound in the formulation to a level that remains soluble even at the lowest anticipated storage temperature.
-
Co-solvent Addition: The addition of a co-solvent, such as propylene glycol or ethanol, can increase the solubility of this compound and prevent its precipitation at low temperatures. The appropriate co-solvent and its concentration would need to be determined experimentally.
-
Inclusion of Solubilizing Agents: Surfactants or other solubilizing agents can be investigated to enhance the solubility of this compound.[11]
Quantitative Data and Experimental Protocols
Disclaimer: The following tables and protocols are provided as illustrative examples based on general pharmaceutical principles due to the limited availability of specific public data for this compound. Researchers should perform their own studies to generate data specific to their formulations.
Table 1: Potential Chemical Incompatibilities of Calcium Salts
| Incompatible Ion/Molecule | Potential Precipitate | Notes |
| Phosphate (PO₄³⁻) | Calcium Phosphate | A common and significant incompatibility, highly pH-dependent.[7][8][9] |
| Carbonate (CO₃²⁻) / Bicarbonate (HCO₃⁻) | Calcium Carbonate | Risk increases with increasing pH.[4][5][6] |
| Sulfate (SO₄²⁻) | Calcium Sulfate | Generally less insoluble than phosphate or carbonate, but can still precipitate at higher concentrations. |
| Certain Drugs | Varies | Some drugs can form insoluble salts or complexes with calcium ions. Compatibility testing is crucial. |
Experimental Protocol 1: Visual and Instrumental Analysis of Precipitation
Objective: To detect and quantify the extent of precipitation in a liquid formulation.
Methodology:
-
Sample Preparation: Prepare the formulation according to the intended manufacturing process.
-
Visual Inspection:
-
Instrumental Analysis (Turbidimetry):
-
Calibrate a turbidimeter according to the manufacturer's instructions.
-
Measure the turbidity of the sample in Nephelometric Turbidity Units (NTU).
-
A significant increase in NTU over time or compared to a control indicates precipitation.
-
-
Particle Size Analysis:
-
If precipitation is observed, use a light obscuration particle counter or micro-flow imaging to determine the size and number of particles.
-
Experimental Protocol 2: Forced Degradation Study for Precipitation Triggers
Objective: To identify potential chemical and physical conditions that induce the precipitation of this compound.
Methodology:
-
Stress Conditions: Expose the this compound solution to a range of stress conditions, including:
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.
-
Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) to the solution.
-
Thermal Stress: Store the solution at elevated temperatures (e.g., 40°C, 60°C) and under freeze-thaw cycles.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using the methods described in Experimental Protocol 1 to detect any precipitation.
-
Precipitate Identification: If precipitation occurs, isolate and identify the precipitate as described in Scenario 1, A2 .
Table 2: Example Protocol for pH-Solubility Profile
| pH | Buffer System (e.g., 50mM) | Temperature (°C) | Equilibration Time (hours) | Analytical Method |
| 2.0 | Glycine/HCl | 25 | 24 | HPLC-UV |
| 4.0 | Acetate | 25 | 24 | HPLC-UV |
| 6.0 | Phosphate | 25 | 24 | HPLC-UV |
| 7.0 | Phosphate | 25 | 24 | HPLC-UV |
| 8.0 | Tris | 25 | 24 | HPLC-UV |
| 10.0 | Glycine/NaOH | 25 | 24 | HPLC-UV |
Experimental Protocol 3: Compatibility Study with Other Intravenous Drugs (Y-Site Simulation)
Objective: To evaluate the physical compatibility of this compound with another intravenous drug during simulated Y-site administration.
Methodology:
-
Preparation: Reconstitute/dilute this compound and the test drug to their highest likely clinical concentrations in appropriate infusion fluids (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection).
-
Mixing:
-
In a clear glass test tube or vial, mix equal volumes (e.g., 5 mL) of the this compound solution and the test drug solution.
-
Simulate the Y-site by slowly adding one solution to the other while gently swirling.
-
-
Observation:
-
Visually inspect the mixture immediately after mixing and at predetermined time points (e.g., 15, 30, 60 minutes) for any signs of precipitation, color change, or gas evolution.
-
Measure the pH and turbidity of the mixture at each time point.
-
-
Acceptance Criteria: The drugs are considered compatible if there is no visible precipitation, significant change in color or pH, and no increase in turbidity.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 3. CN1111150C - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 4. Administrating incompatible drugs by a retrograde intravenous infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-phosphate microprecipitates mimic microparticles when examined with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. pharmout.net [pharmout.net]
Refinement of analytical techniques for accurate Calcium levulinate dihydrate measurement.
Welcome to the technical support center for the analysis of Calcium Levulinate Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical techniques for accurate measurement. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the official methods for the identification and assay of this compound?
A1: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide standardized methods. Identification is typically performed using Infrared (IR) Absorption Spectrophotometry and Thin-Layer Chromatography (TLC). The assay, or quantitative measurement of the substance, is commonly carried out using a complexometric titration with EDTA.
Q2: What is the expected purity of this compound according to pharmacopeial standards?
A2: According to the USP, this compound should contain not less than 97.5 percent and not more than 100.5 percent of C₁₀H₁₄CaO₆, calculated on a dried basis.[1] The EP specifies a content of 98.0 percent to 101.0 percent on the dried substance.
Q3: What is the typical water content of this compound?
A3: The dihydrate form of calcium levulinate has a theoretical water content of approximately 11.8%. Pharmacopeial standards for loss on drying are typically in the range of 11.0% to 12.5%. This is a critical parameter to measure as the assay is often performed on the dried substance.
Q4: Are there alternative analytical methods to titration for quantifying Calcium Levulinate?
A4: While complexometric titration is the standard pharmacopeial method for calcium content, High-Performance Liquid Chromatography (HPLC) can be a powerful alternative for quantifying the levulinate anion, especially in the presence of other organic acids or in complex matrices. HPLC methods for organic acids are well-established and can offer high specificity and sensitivity.
Troubleshooting Guides
Complexometric EDTA Titration for Calcium Content
This method is based on the reaction between the calcium ions in the sample and a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.
Experimental Protocol: Complexometric Titration of Calcium Levulinate
-
Sample Preparation: Accurately weigh about 600 mg of Calcium Levulinate and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[2]
-
Initial EDTA Addition: While stirring, add 30 mL of 0.05 M EDTA disodium solution from a 50-mL buret.[2]
-
pH Adjustment: Add 15 mL of 1 N sodium hydroxide. The pH should be adjusted to be sufficiently high (around 12) to ensure a sharp endpoint for the calcium titration.
-
Indicator Addition: Add about 300 mg of hydroxy naphthol blue indicator.[2]
-
Titration: Continue the titration with the 0.05 M EDTA disodium solution until the color changes to a distinct blue endpoint.[2]
-
Calculation: Each mL of 0.05 M EDTA disodium is equivalent to 13.51 mg of C₁₀H₁₄CaO₆.[2]
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Indistinct or Fading Endpoint | 1. Incorrect pH of the solution. The Ca-EDTA complex is stable at high pH.[3][4] 2. Indicator has deteriorated. 3. Presence of interfering metal ions. | 1. Ensure the pH is adjusted to approximately 12 with sodium hydroxide before the final titration. Use a pH meter for accuracy. 2. Use a fresh batch of indicator. 3. Use masking agents to complex interfering ions if present. |
| Inaccurate or Inconsistent Results | 1. Inaccurate standardization of the EDTA solution. 2. Air bubbles in the buret. 3. Incomplete dissolution of the sample. 4. Slow reaction between EDTA and calcium. | 1. Standardize the EDTA solution against a primary standard like calcium carbonate. 2. Ensure the buret is free of air bubbles before starting the titration. 3. Gently warm the solution to ensure the sample is fully dissolved before starting the titration. 4. Stir the solution adequately throughout the titration to ensure a complete reaction. |
| Precipitate Formation During Titration | 1. The pH is too high, causing the precipitation of calcium hydroxide. | 1. While a high pH is necessary, ensure it does not excessively exceed 12-12.5. Add the sodium hydroxide slowly while stirring. |
Logical Troubleshooting Workflow for EDTA Titration
Caption: Troubleshooting workflow for EDTA titration of Calcium Levulinate.
Thin-Layer Chromatography (TLC) for Identification
TLC is a qualitative method used to confirm the identity of this compound by comparing its retention factor (Rf) to that of a reference standard.
Experimental Protocol: TLC of this compound
-
Preparation of Solutions:
-
Plate: Use a TLC silica gel plate.[5]
-
Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and ethanol (96%) in a ratio of 10:10:30:50 (V/V/V/V).[5]
-
Application: Apply 10 µl of each solution to the plate.
-
Development: Develop the plate over a path of 10 cm.[5]
-
Drying: Dry the plate at 100-105 °C for 20 minutes and allow it to cool.[5]
-
Detection: Spray with a 30 g/l solution of potassium permanganate.[5]
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of Spots | 1. Sample is too concentrated (overloaded).[6][7] 2. The compound is highly polar and interacts strongly with the silica gel. 3. The sample is not fully dissolved. | 1. Dilute the sample solution and re-spot.[7] 2. Adjust the polarity of the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can help.[8] 3. Ensure the sample is completely dissolved before spotting. |
| Incorrect Rf Values (compared to standard) | 1. Incorrect mobile phase composition. 2. The TLC chamber was not properly saturated with the mobile phase vapor. 3. Variation in temperature. | 1. Prepare the mobile phase fresh and ensure accurate measurement of components. 2. Line the inside of the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.[8] 3. Perform the chromatography in a temperature-controlled environment. |
| No Spots Visible After Detection | 1. The sample concentration is too low.[6] 2. The detection agent is old or improperly prepared. 3. The compound has sublimated during drying. | 1. Increase the concentration of the sample or apply a larger volume.[6] 2. Prepare a fresh solution of the detection agent. 3. Reduce the drying time or temperature. |
| Uneven Solvent Front | 1. The edge of the TLC plate is touching the side of the chamber or the filter paper liner.[6] 2. The bottom of the plate is not level in the developing chamber. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is placed flat on the bottom of the chamber. |
Experimental Workflow for TLC Analysis
Caption: Standard experimental workflow for TLC analysis of Calcium Levulinate.
Karl Fischer Titration for Water Content Determination
This technique is used to determine the amount of water in a sample. For this compound, this is a crucial measurement.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Inaccurate or Non-reproducible Results | 1. Incomplete release of water from the crystal structure. 2. Contamination with ambient moisture. 3. Side reactions between the sample and the Karl Fischer reagent. Ketones can sometimes interfere.[2] | 1. Homogenize the sample well. Consider using a Karl Fischer oven to heat the sample and drive off the water. 2. Ensure the titration cell is properly sealed. Handle the sample quickly to minimize exposure to air. 3. Use methanol-free Karl Fischer reagents if side reactions with the levulinate moiety are suspected.[2] |
| Vanishing or Unstable Endpoint | 1. The solvent has been used for too many samples and its capacity is exhausted.[5] 2. The electrode is dirty.[5] 3. A side reaction is consuming or producing water.[2] | 1. Replace the solvent in the titration vessel.[5] 2. Clean the platinum electrode pins.[5] 3. Investigate potential side reactions and choose appropriate reagents to suppress them. |
| Results are Consistently Too High | 1. Absorption of atmospheric moisture during sample handling. 2. "Drift" (background moisture) is not properly compensated for. | 1. Improve sample handling procedures; use a dry, inert atmosphere if necessary. 2. Allow the instrument to stabilize and perform a drift determination before starting the sample analysis. |
Logical Relationship for Accurate Water Content Measurement
Caption: Key factors for achieving accurate water content measurement.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Performance | Notes |
| Complexometric EDTA Titration | Accuracy | High (typically within ±1% of the true value) | Dependent on accurate standardization of the titrant. |
| Precision (RSD) | < 1% | Can be affected by the clarity of the endpoint. | |
| Throughput | Moderate | Manual method, one sample at a time. | |
| HPLC | Accuracy | High (typically within ±2% of the true value) | Requires a well-developed and validated method. |
| Precision (RSD) | < 2% | Good for complex matrices. | |
| Linearity (r²) | > 0.99 | Generally excellent over a wide concentration range.[9] | |
| LOD/LOQ | Low (µg/mL range) | Highly sensitive, suitable for impurity analysis.[1] | |
| Throughput | High | Amenable to automation with an autosampler. | |
| Karl Fischer Titration | Accuracy | High (typically within ±1-5% of the true value) | Considered a primary method for water determination. |
| Precision (RSD) | < 2% | Can be influenced by sample handling and matrix effects. | |
| Detection Limit | Low (ppm levels) | Coulometric Karl Fischer is particularly sensitive for trace amounts of water. |
References
- 1. Analytical Method Development and Validation: Calcium Butyrate [mdpi.com]
- 2. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. uclmail.net [uclmail.net]
- 5. mt.com [mt.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Catalytic Activity of Calcium Levulinate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Calcium Levulinate Dihydrate as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
This compound, the calcium salt of levulinic acid, is a versatile and water-soluble organometallic compound.[1][2] It is recognized for its catalytic activity, particularly in oxidation reactions where it can accelerate reaction rates and improve selectivity, leading to higher yields and purer products.[1][2] Its applications are expanding in various areas of organic synthesis, including as a potential precursor for biofuels.[3]
Q2: What are the typical physical and chemical properties of this compound?
Understanding the properties of the catalyst is crucial for its effective application and for troubleshooting experimental issues.
| Property | Value | Reference |
| CAS Number | 5743-49-7 | [1] |
| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 121.0 to 125.0 °C | [2] |
| Solubility | Water-soluble | [1][2] |
Q3: How should this compound be properly stored to maintain its catalytic activity?
To ensure optimal performance, this compound should be stored in a clean, dry, and cool environment.[1][2] It is important to protect it from direct sunlight and moisture.[1][2] Improper storage can lead to degradation of the catalyst and a decrease in its catalytic efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound as a catalyst.
Issue 1: Low or No Catalytic Activity
Possible Cause 1: Improper Catalyst Storage or Handling
-
Question: My reaction is showing very low conversion, and I suspect an issue with the catalyst itself. What should I check?
-
Answer: Ensure that the this compound has been stored under the recommended conditions (cool, dry, and away from light) to prevent degradation.[1][2] Moisture absorption can affect the catalyst's structure and activity.
Possible Cause 2: Sub-optimal Reaction Conditions
-
Question: I am observing a slower than expected reaction rate. How can I optimize the reaction conditions?
-
Answer: The catalytic performance of this compound is sensitive to reaction parameters. Systematically investigate the following:
-
Temperature: While the catalyst is stable within a certain range, excessive heat can lead to thermal degradation.[4] Experiment with a temperature gradient to find the optimal point for your specific reaction.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Since this compound is water-soluble, aqueous or polar protic solvents are often a good starting point. However, exploring a range of solvents with varying polarities is recommended.
-
Catalyst Loading: An insufficient amount of catalyst will naturally lead to a slow reaction. Conversely, an excessive amount may not lead to a proportional increase in rate and can complicate product purification. Perform a catalyst loading study to determine the optimal concentration.
-
Possible Cause 3: Presence of Inhibitors or Poisons in the Reaction Mixture
-
Question: My reaction started well but then stalled. What could be the reason?
-
Answer: The presence of certain impurities in your reactants or solvent can poison the catalyst. Alkali and alkaline earth metals, as well as non-metal contaminants like sulfur and nitrogen, can deactivate acidic catalysts.[5] It is crucial to use high-purity starting materials. Consider purifying your reactants and solvent before use.
Issue 2: Catalyst Deactivation Over Time
Possible Cause 1: Fouling by Coke or High Molecular Weight Byproducts
-
Question: I am reusing my catalyst, but its activity is decreasing with each cycle. Why is this happening?
-
Answer: In many organic reactions, high molecular weight byproducts or "coke" can deposit on the catalyst surface, blocking active sites.[4] This is a common cause of deactivation in heterogeneous catalysis.
Possible Cause 2: Leaching of the Active Species
-
Question: I am recovering my solid catalyst by filtration, but I'm losing activity. Could the catalyst be dissolving?
-
Answer: Although this compound is a solid, some leaching of the active calcium species into the reaction medium can occur, especially at elevated temperatures or in strongly coordinating solvents. This will lead to a gradual loss of catalytic activity upon reuse.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published synthesis method and can be used to prepare the catalyst in the laboratory.[1]
Materials:
-
Levulinic Acid
-
Calcium Hydroxide
-
Deionized Water
Procedure:
-
Add levulinic acid to a suspension of calcium hydroxide in deionized water in a beaker.
-
Heat the mixture with magnetic stirring on a hot plate until a clear solution is formed.
-
Transfer the clear solution to an evaporating dish.
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Allow the solution to crystallize at room temperature.
-
Collect the resulting white, needle-shaped crystals by suction filtration.
-
Dry the crystals at 363 K (90 °C) for 24 hours.
Protocol 2: General Procedure for Catalyst Regeneration
While specific regeneration protocols for this compound are not widely documented, a general approach based on common techniques for similar catalysts can be attempted.
Materials:
-
Deactivated this compound
-
An appropriate organic solvent (e.g., methanol, ethanol, or hexane)
-
Deionized Water
Procedure:
-
Washing: Wash the recovered catalyst with a suitable organic solvent to remove any adsorbed organic residues. Follow this with a thorough washing with deionized water.
-
Drying: Dry the washed catalyst in an oven at a temperature below its decomposition point (e.g., 80-100 °C) to remove residual solvent and water.
-
Thermal Treatment (Optional): In some cases, a mild calcination at a carefully controlled temperature may help to remove more stubborn organic foulants. However, this should be approached with caution to avoid thermal decomposition of the levulinate moiety.
Visualizations
Caption: Experimental workflow for utilizing this compound as a catalyst.
Caption: Troubleshooting flowchart for low catalytic activity.
Caption: Pathways of catalyst deactivation and potential regeneration strategies.
References
- 1. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review [scirp.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the production of Calcium levulinate dihydrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of Calcium Levulinate Dihydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: High Levels of Chloride Impurities
-
Question: My final product shows chloride levels exceeding the USP/EP limits (e.g., > 0.07%). What are the potential sources and how can I reduce them?
-
Answer:
-
Potential Sources:
-
Contaminated raw materials: Levulinic acid or calcium hydroxide may contain chloride impurities.
-
Process water: Use of non-demineralized or deionized water can introduce chlorides.
-
Reaction with acidic byproducts: If the reaction pH is not well-controlled, acidic conditions can lead to the formation of chloride salts if a chlorine-containing base is used for pH adjustment (not typical for this synthesis but possible in non-standard protocols).
-
-
Troubleshooting Steps:
-
Raw Material Analysis: Test the starting levulinic acid and calcium hydroxide for chloride content before synthesis.
-
Water Quality: Ensure the use of purified water (e.g., distilled or deionized) throughout the process, including for reaction, washing, and crystallization.
-
Washing Efficiency: After crystallization, wash the this compound crystals thoroughly with cold, purified water to remove residual soluble chlorides.
-
Recrystallization: If chloride levels remain high, consider recrystallizing the product from purified water. This process can significantly reduce the concentration of soluble impurities.
-
-
Issue 2: Presence of Reducing Sugars
-
Question: The test for reducing sugars is positive. What is the cause and how can it be prevented?
-
Answer:
-
Potential Sources:
-
Incomplete reaction of starting materials, particularly if the levulinic acid was derived from carbohydrate sources and contains residual sugars.
-
Degradation of levulinic acid or the product under certain conditions, though this is less common.
-
-
Troubleshooting Steps:
-
Purity of Levulinic Acid: Ensure the levulinic acid used is of high purity and free from sugar precursors.
-
Reaction Completion: Monitor the reaction to ensure it goes to completion. The pH of the final solution should be between 7.0 and 8.5.[1]
-
Purification: Activated carbon treatment of the solution before crystallization can help remove colored impurities and some organic contaminants. Subsequent recrystallization will further purify the product.
-
-
Issue 3: High Levels of Heavy Metals
-
Question: My product has failed the heavy metals test. What are the likely sources and mitigation strategies?
-
Answer:
-
Potential Sources:
-
Contamination from reactors and processing equipment.
-
Impurities present in the raw materials (levulinic acid, calcium hydroxide).
-
-
Troubleshooting Steps:
-
Equipment Material: Use high-grade stainless steel or glass-lined reactors to prevent leaching of metals.
-
Raw Material Qualification: Source high-purity raw materials with specified low levels of heavy metals.
-
Purification: Techniques like treatment with activated carbon can sometimes help in adsorbing heavy metal impurities. In more persistent cases, using a chelating agent during the purification process might be necessary, followed by its removal.
-
-
Issue 4: Low Yield and Poor Crystallization
-
Question: I am experiencing low yields and the crystallization process is slow or results in fine, difficult-to-filter crystals. How can I optimize this?
-
Answer:
-
Potential Causes:
-
Incorrect stoichiometry of reactants.
-
Suboptimal reaction temperature and pH.
-
Rapid cooling during crystallization.
-
Presence of impurities that inhibit crystal growth.
-
-
Troubleshooting Steps:
-
Stoichiometry and pH Control: Carefully control the addition of levulinic acid to the calcium hydroxide slurry to maintain a final pH of 6.7-6.8 to ensure complete reaction.[2][3]
-
Temperature Control: The reaction is typically carried out at room temperature (20-25°C).[2][3] For crystallization, a controlled, slow cooling to a low temperature (0-5°C) is recommended to promote the formation of larger, well-defined crystals.[2][3]
-
Seeding: Introducing a small amount of pure this compound crystals (seeding) to the supersaturated solution can initiate and control crystal growth.
-
Solvent/Antisolvent System: While water is the primary solvent, in some crystallization processes, the addition of an antisolvent can improve yield and crystal morphology. This should be carefully optimized.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities include chlorides, sulfates, heavy metals, reducing sugars, and magnesium and other alkali metals.[1][4][5] Pharmacopeial monographs (USP, EP) set specific limits for these impurities.
Q2: What is the optimal pH for the synthesis of this compound?
A2: The reaction between levulinic acid and calcium hydroxide should be controlled to a final pH of approximately 6.7 to 6.8 to ensure the reaction is complete.[2][3] The final aqueous solution of the product should have a pH between 7.0 and 8.5.[1]
Q3: How can I effectively dry the final product?
A3: The product should be dried under vacuum at a temperature not exceeding 60°C to prevent the loss of water of hydration.[1] Drying at temperatures above 50°C may lead to the formation of the anhydrous or monohydrate form.[2] The expected loss on drying for the dihydrate is between 10.5% and 12.0%.[1]
Q4: What are the key analytical tests to ensure the purity of this compound?
A4: Key tests include:
-
Assay: To determine the purity of the calcium levulinate.
-
Identification Tests: To confirm the presence of calcium and the levulinate structure.
-
Limit Tests: For specific impurities such as chlorides, sulfates, heavy metals, and reducing sugars.
-
Loss on Drying: To confirm the correct hydration state.
-
pH of Solution: To ensure it is within the specified range.
Data Presentation
Table 1: Pharmacopeial Limits for Common Impurities
| Impurity | USP Limit | EP Limit |
| Chloride | ≤ 0.07% | ≤ 50 ppm |
| Sulfate | ≤ 0.05% | ≤ 200 ppm |
| Heavy Metals | ≤ 0.002% | ≤ 10 ppm |
| Magnesium & Alkali Metals | - | ≤ 1.0% |
| Reducing Sugars | No red precipitate formed | No red precipitate formed |
| Loss on Drying | 10.5% - 12.0% | 11.0% - 12.5% |
| pH (1 in 10 solution) | 7.0 - 8.5 | 6.8 - 7.8 |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a suitable reactor, add a metered amount of calcium hydroxide to purified water to form a slurry under agitation.
-
Reaction: Slowly add levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C).[2][3]
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of levulinic acid is complete when the pH reaches 6.7-6.8.[2][3]
-
Decolorization: Add activated carbon to the solution and stir for a specified period to remove color and other organic impurities.
-
Filtration: Filter the solution to remove the activated carbon and any other insoluble materials.
-
Crystallization: Cool the filtrate slowly to a temperature of 0-5°C to induce crystallization.[2][3]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold, purified water.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 60°C until a constant weight is achieved.[1]
Protocol 2: Test for Reducing Sugars
-
Sample Preparation: Dissolve 0.50 g of this compound in 10 mL of water.
-
Hydrolysis: Add 2 mL of 3 N hydrochloric acid and boil for approximately 2 minutes. Cool the solution.
-
Neutralization: Add 5 mL of sodium carbonate solution, allow to stand for 5 minutes, and then dilute with water to 20 mL. Filter the solution.
-
Detection: To 5 mL of the clear filtrate, add about 2 mL of alkaline cupric tartrate solution and boil for 1 minute.
-
Observation: The absence of an immediate red precipitate indicates that the sample passes the test.[1][5]
Visualizations
Caption: Workflow for Minimizing Impurities in this compound Production.
References
- 1. Calcium Levulinate [drugfuture.com]
- 2. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 3. CN1111150C - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]
- 4. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]
- 5. mubychem.net [mubychem.net]
Technical Support Center: Process Optimization for Scaling Up Calcium Levulinate Dihydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Calcium Levulinate Dihydrate, with a focus on process optimization for scale-up.
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Reaction
Question: We are experiencing lower than expected yields (<90%) during the scale-up of this compound synthesis. How can we improve the reaction completion and overall yield?
Answer:
Low yields during scale-up can often be attributed to several factors, including inefficient mixing, improper stoichiometry, and suboptimal reaction temperature. The synthesis of this compound is typically achieved through the neutralization of levulinic acid with a calcium source, such as calcium hydroxide or calcium carbonate.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Key Parameters to Monitor |
| Inadequate Mixing | - Ensure the reactor is equipped with an appropriately sized agitator for the vessel volume. - Optimize the stirring speed to maintain a homogeneous suspension of the calcium source in the reaction medium. - For viscous reaction mixtures, consider using a higher torque agitator. | - Visual observation of solids suspension. - Power consumption of the agitator. |
| Incorrect Stoichiometry | - Accurately weigh all reactants. - When using calcium hydroxide, ensure it is of high purity and has not significantly absorbed atmospheric CO2. - Consider a slight excess of the calcium source to drive the reaction to completion, followed by a filtration step to remove unreacted solids. | - pH of the reaction mixture.[4] - In-process monitoring of levulinic acid concentration via HPLC. |
| Suboptimal Reaction Temperature | - The reaction is typically carried out at temperatures ranging from room temperature to boiling.[5][6] - A moderate increase in temperature (e.g., 50-70°C) can enhance the reaction rate.[1] - Monitor for potential side reactions or discoloration at higher temperatures. | - Reaction temperature. - Reaction time. |
| Exotherm Management | - The neutralization reaction is exothermic and can lead to localized overheating and potential side reactions if not managed properly.[5][7] - For large-scale batches, consider controlled addition of the levulinic acid to the calcium source suspension to manage the heat generated.[1] | - Internal reaction temperature. - Cooling jacket temperature and flow rate. |
Experimental Protocol: Optimizing Reaction Conditions
-
Reaction Setup: In a temperature-controlled reactor equipped with an overhead stirrer and a pH probe, suspend the stoichiometric amount of calcium hydroxide in deionized water.
-
Reactant Addition: Slowly add levulinic acid to the stirred suspension. Monitor the temperature and pH continuously.
-
Reaction Monitoring: Maintain the desired reaction temperature and continue stirring until the pH stabilizes, indicating the completion of the reaction.
-
Work-up: Filter the hot solution to remove any unreacted calcium hydroxide or other insoluble impurities.
-
Crystallization: Cool the filtrate under controlled conditions to crystallize the this compound.
-
Isolation: Collect the crystals by filtration, wash with cold deionized water, and dry under vacuum at a controlled temperature.
Issue 2: Poor Crystal Quality and Difficult Filtration
Question: During scale-up, we are observing the formation of fine particles or agglomerates, leading to slow filtration and poor drying characteristics. How can we control the crystal size and morphology?
Answer:
Controlling crystallization is crucial for obtaining a product with the desired physical properties. The crystal size distribution (CSD) directly impacts downstream processes like filtration and drying.[8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Key Parameters to Monitor |
| Rapid Cooling/High Supersaturation | - Implement a controlled cooling profile. A slower cooling rate generally favors the growth of larger crystals. - Consider seeding the solution with a small amount of pre-existing this compound crystals to promote controlled crystal growth. | - Cooling rate (°C/hour). - Supersaturation level (if measurable). |
| Ineffective Agitation during Crystallization | - Maintain gentle agitation during the cooling process to keep the crystals suspended and prevent agglomeration. - Avoid high shear rates that could lead to crystal breakage and the formation of fines. | - Agitator speed (RPM). - Crystal morphology via microscopy. |
| Presence of Impurities | - Ensure the purity of the starting materials. Certain impurities can inhibit crystal growth or alter the crystal habit. - Perform a hot filtration of the reaction mixture before crystallization to remove any particulate matter. | - Purity of levulinic acid and calcium source. - Clarity of the solution before crystallization. |
Experimental Protocol: Controlled Crystallization
-
Solution Preparation: After the reaction is complete and filtered, ensure the resulting solution is clear and saturated at a higher temperature.
-
Cooling Profile: Program a linear or staged cooling profile for the crystallizer. For example, cool from 80°C to 20°C over 4-6 hours.
-
Seeding (Optional): Once the solution reaches a supersaturated state, introduce seed crystals (0.1-1% of the expected yield).
-
Agitation: Maintain a constant, low-speed agitation throughout the crystallization process.
-
Equilibration: Hold the slurry at the final temperature for a period (e.g., 1-2 hours) to allow for crystal growth and to maximize the yield.
-
Filtration and Drying: Filter the crystals and wash with a minimal amount of cold solvent. Dry the product under vacuum at a temperature that does not cause the loss of water of hydration.
Visualization of the Crystallization Process Workflow
Caption: Workflow for controlled crystallization of this compound.
Issue 3: Product Discoloration
Question: Our final product has a yellowish or brownish tint, whereas the literature describes it as a white solid. What could be the cause of this discoloration and how can we prevent it?
Answer:
Discoloration in organic salt synthesis can arise from impurities in the starting materials or from side reactions occurring during the process.[4][9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Key Parameters to Monitor |
| Impurities in Levulinic Acid | - Use high-purity levulinic acid. Impurities from the biomass source of levulinic acid can be colored. - Consider a purification step for the levulinic acid, such as carbon treatment or distillation, prior to use. | - Color of the starting levulinic acid. - Impurity profile of levulinic acid by GC or HPLC. |
| Overheating during Reaction or Drying | - Avoid excessive temperatures during the reaction and drying steps. Thermal degradation of levulinic acid or the final product can lead to colored byproducts. - Dry the product at a moderate temperature (e.g., 40-50°C) under vacuum. | - Maximum reaction temperature. - Drying temperature and duration. |
| pH Extremes | - Maintain the pH of the reaction mixture within a neutral to slightly basic range (pH 7-8.5).[4] Highly acidic or basic conditions, especially at elevated temperatures, can promote side reactions. | - pH of the reaction mixture. |
Visualization of Troubleshooting Logic for Discoloration
Caption: Troubleshooting flowchart for product discoloration issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for this compound?
A1: The critical quality attributes are guided by pharmacopeial standards, such as the USP. Key attributes include:
-
Assay: Typically 97.5% to 100.5% on a dried basis.
-
Water Content: The dihydrate form should have a water content between 10.5% and 12.0%.
-
pH: A 1 in 10 solution should have a pH between 7.0 and 8.5.
-
Impurities: Limits on heavy metals, chloride, sulfate, and reducing sugars.
-
Appearance: White, crystalline powder.
Q2: What are the recommended analytical methods for in-process control and final product testing?
A2: A combination of analytical techniques is recommended:
-
HPLC: To monitor the consumption of levulinic acid and the formation of the product. It can also be used to detect organic impurities.
-
FTIR and NMR: To confirm the identity and structure of the final product.[5]
-
Karl Fischer Titration: For accurate determination of water content.
-
pH Meter: For in-process monitoring of the reaction.
-
ICP-MS or AAS: For the determination of heavy metal impurities.
Q3: How can residual solvents be minimized in the final product?
A3: While the synthesis is typically conducted in water, if other solvents are used for cleaning or in prior steps, their removal is critical.
-
Efficient Drying: Drying under vacuum at an appropriate temperature is the primary method for removing residual solvents.[10][11]
-
Washing: A final wash of the filtered cake with a suitable non-solvent in which the product is insoluble but the residual solvent is soluble can be effective.
-
Solvent Selection: Whenever possible, use less toxic solvents (Class 3) as per ICH guidelines.
Q4: What safety precautions should be taken when scaling up the synthesis?
A4:
-
Exotherm Control: The neutralization reaction is exothermic. Ensure the reactor's cooling system is adequate to handle the heat load, especially during the addition of the acid.[1][6][7]
-
Dust Explosion Hazard: The dried, powdered product may pose a dust explosion risk. Ensure proper grounding of equipment and use appropriate dust handling procedures.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For large-scale handling of powders, respiratory protection may be necessary.
This technical support guide provides a starting point for addressing common challenges in the scale-up of this compound synthesis. For specific issues, it is always recommended to perform a thorough process hazard analysis and consult with experienced chemical engineers and chemists.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. amarequip.com [amarequip.com]
- 6. fauske.com [fauske.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - The impact of direct nucleation control on crystal size distribution in pharmaceutical crystallization processes - Loughborough University - Figshare [repository.lboro.ac.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Calcium levulinate dihydrate and calcium chloride in tissue engineering scaffolds.
Comparative Analysis of Calcium Levulinate Dihydrate and Calcium Chloride in Tissue Engineering Scaffolds
In the field of tissue engineering, the selection of appropriate biomaterials is critical to the successful development of scaffolds that mimic the native extracellular matrix and support cell growth and tissue regeneration. Calcium ions (Ca²⁺) play a pivotal role in these systems, particularly as crosslinking agents for hydrogels like alginate, influencing the scaffold's mechanical properties and biocompatibility. This guide provides a comparative analysis of two calcium salts: the widely used calcium chloride (CaCl₂) and the lesser-explored this compound (C₁₀H₁₄CaO₆·2H₂O).
While extensive research has been conducted on the application of calcium chloride in tissue engineering scaffolds, there is a notable absence of studies investigating the use of this compound for this purpose. Therefore, this comparison will detail the established performance of calcium chloride based on experimental data and provide a theoretical analysis of the potential properties of this compound based on its known chemical characteristics.
Calcium Chloride (CaCl₂): An Established Crosslinking Agent
Calcium chloride is a common and effective ionic crosslinking agent for anionic polymers such as alginate.[1][2] The divalent calcium ions interact with the carboxyl groups of the polymer chains, forming a three-dimensional hydrogel network often described by the "egg-box" model.[1][3] This process is crucial for creating stable scaffolds for cell encapsulation and tissue regeneration.
Mechanical Properties
The concentration of calcium chloride has a significant impact on the mechanical properties of the resulting hydrogel scaffolds. Higher concentrations generally lead to stiffer and less swollen hydrogels due to increased crosslinking density.[3][4]
| Parameter | Condition | Result | Reference |
| Shear Storage Modulus (G') | 1% alginate with 10 mM CaCl₂ | Slower crosslinking, initial swelling | [4] |
| Shear Storage Modulus (G') | 1% alginate with 50 mM CaCl₂ | Faster crosslinking, stiffer hydrogel | [4] |
| Equilibrium Shear Modulus (Geq) | 2% alginate in 1.0 mM vs 4.0 mM CaCl₂ | Doubled magnitude with increased CaCl₂ | [3] |
| Swelling Ratio | Alginate microgels | Higher degree of swelling with Ca²⁺ compared to Ba²⁺ | [5] |
| Thermal Stability | Alginate films | Increased with higher CaCl₂ concentration | [2][6] |
| Water Vapor Permeability | Alginate films | Decreased with increasing CaCl₂ concentration | [6] |
Biological Properties
The concentration of calcium chloride also influences the biological response to the scaffold, including cell viability and proliferation. While essential for scaffold formation, high concentrations of calcium ions can be detrimental to encapsulated cells.[1][7]
| Parameter | Cell Type | Condition | Result | Reference |
| Cell Viability | 16HBE14o- cells in alginate-ECM hydrogel | 100 mM vs 300 mM CaCl₂ | No significant difference | [7] |
| Cell Viability | 16HBE14o- cells in alginate-methylcellulose-ECM hydrogel | 300 mM CaCl₂ | Significant decrease in viability | [1][7] |
| Cell Viability | Schwann cells | Increasing CaCl₂ concentration and crosslinking time | Decline in viability and proliferation | [1][8] |
| Cell Proliferation | Bovine chondrocytes in alginate gel | High [Ca²⁺] (8mM) | Suppressed glycosaminoglycan (GAG) production | [3] |
| Biocompatibility | General | Documented biocompatibility and low toxicity | [3][9] |
Experimental Protocols
Protocol 1: Fabrication of Alginate Hydrogel Scaffolds
-
Preparation of Alginate Solution: A 1-2% (w/v) solution of sodium alginate is prepared in deionized water or a suitable buffer.
-
Crosslinking: The alginate solution is extruded or cast into a mold and then immersed in a calcium chloride solution (e.g., 10 mM to 300 mM) for a defined period (e.g., 5-30 minutes) to allow for ionic crosslinking.[4][7]
-
Washing: The resulting hydrogel scaffold is washed with a balanced salt solution or cell culture medium to remove excess calcium ions.
Protocol 2: Mechanical Testing of Hydrogel Scaffolds
-
Sample Preparation: Cylindrical or disk-shaped hydrogel samples of defined dimensions are prepared.
-
Analysis: A rheometer or a mechanical testing system is used to perform compression or shear tests. The shear storage modulus (G') and equilibrium shear modulus (Geq) are measured to determine the stiffness and viscoelastic properties of the scaffold.[3][4]
Protocol 3: Cell Viability Assay
-
Cell Encapsulation: Cells are suspended in the alginate solution before crosslinking.
-
Staining: After a defined culture period, the cell-laden scaffolds are incubated with viability stains such as NucBlue Live and NucGreen Dead.[1]
-
Imaging: Confocal microscopy is used to visualize and quantify the number of live and dead cells within the scaffold.
Diagrams
Caption: "Egg-box" model of alginate crosslinking by calcium ions.
Caption: A typical experimental workflow for scaffold fabrication and characterization.
This compound: A Potential Alternative
This compound is a salt of levulinic acid and is known for its high solubility in water.[10][11] While not yet explored in tissue engineering, its properties suggest it could be a viable alternative to calcium chloride.
Theoretical Advantages and Disadvantages
Potential Advantages:
-
High Solubility: Its high solubility (over 30% at 25°C) could allow for the preparation of more concentrated calcium solutions, potentially offering a wider range of crosslinking densities.[11]
-
Organic Anion: The levulinate anion is an organic molecule that may be metabolized by cells.[11] This contrasts with the inorganic chloride ion, which at high concentrations can contribute to unfavorable osmotic pressure.[1]
-
Biocompatibility of Levulinic Acid: Levulinic acid is derived from the degradation of cellulose and is being explored as a precursor for biofuels and as a photosensitizer in photodynamic therapy, suggesting a degree of biocompatibility.[12]
Potential Disadvantages and Unknowns:
-
Gelation Kinetics: The larger size and different chemical nature of the levulinate anion compared to chloride could influence the diffusion of calcium ions and the kinetics of hydrogel formation. This might lead to more or less uniform scaffold structures.
-
Metabolic Effects of Levulinate: While potentially biocompatible, the metabolic byproducts of levulinate would need to be thoroughly investigated to ensure they do not negatively impact cell function or tissue development.
-
Mechanical Properties: The effect of calcium levulinate on the mechanical properties of hydrogels is unknown and would require extensive experimental investigation.
Comparative Summary
| Property | Calcium Chloride | This compound (Theoretical) |
| Primary Role | Ionic crosslinking agent | Potential ionic crosslinking agent |
| Solubility | Good | Very high |
| Anion | Inorganic (Cl⁻) | Organic (Levulinate) |
| Mechanical Properties | Well-characterized; concentration-dependent stiffness | Unknown; may differ due to anion size and properties |
| Biocompatibility | Generally good, but high concentrations can be cytotoxic | Potentially good, but metabolic effects of levulinate are unknown in this context |
| Research Status | Extensively studied in tissue engineering | Not yet studied in tissue engineering |
Conclusion and Future Directions
Calcium chloride is a well-established and effective crosslinking agent for creating tissue engineering scaffolds, with its effects on mechanical and biological properties being extensively documented. In contrast, this compound remains an unexplored option.
Based on its chemical properties, this compound presents an intriguing alternative that could offer advantages such as higher solubility and the presence of a potentially biocompatible organic anion. However, its impact on gelation kinetics, scaffold mechanics, and cell behavior is entirely theoretical at this point.
Future research should focus on directly investigating the use of this compound as a crosslinking agent for tissue engineering scaffolds. A direct comparative study with calcium chloride, evaluating the resulting scaffold properties and cellular responses, would be highly valuable to determine if this novel calcium salt can provide a superior alternative for tissue engineering applications.
References
- 1. researchgate.net [researchgate.net]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Calcium Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheolution.com [rheolution.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Calcium Chloride Crosslinking Solution Concentration on the Long-Term Cell Viability of 16HBE14o- Human Bronchial Cells Embedded in Alginate-Based Hydrogels [mdpi.com]
- 8. Influence of ionic crosslinkers (Ca2+/Ba2+/Zn2+) on the mechanical and biological properties of 3D Bioplotted Hydrogel Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Chitosan/Alginate Hydrogel Using CaCl2 as a Crosslinking Agent | Scientific.Net [scientific.net]
- 10. This compound | 5743-49-7 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of the Bioavailability of Calcium Levulinate and Calcium Lactate
In the realm of calcium supplementation, both calcium levulinate and calcium lactate are recognized for their enhanced solubility and bioavailability compared to other forms like calcium carbonate. This guide provides a detailed comparison of these two organic calcium salts, drawing upon available scientific data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key bioavailability and physicochemical parameters of calcium levulinate and calcium lactate based on existing literature. It is important to note that direct comparative studies are limited, and data is aggregated from individual assessments.
| Parameter | Calcium Levulinate | Calcium Lactate | Source |
| Elemental Calcium Content | ~13% (stated as 14.8% higher than calcium lactate) | 13% | [1][2] |
| Solubility in Water | High (>30% at 25°C) | Freely soluble | [1][3] |
| Bioavailability | Stated to be high, around 90% | Higher than calcium carbonate | [4][5] |
| Absorption Rate | Considered to be easily and rapidly absorbed | Faster absorption rate than calcium carbonate | [1][3][5] |
In-Depth Comparison
Calcium Levulinate is a newer generation organic calcium salt. It is produced from the reaction of levulinic acid and calcium hydroxide[1]. Its high water solubility is a key attribute, which is believed to contribute to its excellent bioavailability[1][3]. Some sources claim a bioavailability of approximately 90%, positioning it as a highly efficient source for calcium supplementation[4]. The high calcium content, reportedly 14.8% greater than that of calcium lactate, further enhances its appeal for fortification in various food and pharmaceutical products[1]. It is considered to be a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall[1].
Calcium Lactate , a more established organic calcium salt, is also well-regarded for its good solubility and bioavailability. Clinical studies have demonstrated its superior performance when compared to calcium carbonate, a common but less soluble form of calcium supplement[5]. One study concluded that a 900 mg dose of calcium lactate resulted in a faster rate of absorption and an increase in serum calcium levels when compared to the same dose of calcium carbonate[5]. While specific percentage of bioavailability is not consistently reported across studies, it is generally accepted to be a more bioavailable form than inorganic calcium salts.
Experimental Protocols for Bioavailability Assessment
Objective: To determine and compare the bioavailability of two different calcium supplements (e.g., Calcium Levulinate vs. Calcium Lactate).
Study Design: A randomized, double-blind, crossover study is often employed to minimize individual subject variability.
Participants: A cohort of healthy adult volunteers, often with specific characteristics such as age or gender, depending on the research question.
Protocol:
-
Inclusion and Exclusion Criteria: Define clear criteria for participant selection, including age, health status, and dietary habits. Exclude individuals with conditions that may affect calcium metabolism.
-
Standardized Diet: Participants follow a standardized diet with controlled calcium and vitamin D intake for a period before and during the study to ensure a consistent baseline.
-
Fasting: Subjects typically fast overnight before the administration of the calcium supplement[5].
-
Supplement Administration: A single, standardized dose of elemental calcium from either supplement is administered to the participants.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specified time intervals post-dose (e.g., 0, 1, 2, 4, 5, and 8 hours)[5][6].
-
Urine Collection: Urine is collected at baseline and at timed intervals post-dose to measure calcium excretion[5].
-
Biochemical Analysis:
-
Serum samples are analyzed for total and/or ionized calcium concentrations.
-
Serum parathyroid hormone (PTH) levels are often measured as a marker of calcium absorption; an increase in serum calcium typically leads to a decrease in PTH secretion[5].
-
Urine samples are analyzed for calcium and creatinine concentrations to determine the urinary calcium-to-creatinine ratio.
-
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum serum calcium concentration.
-
Tmax: Time to reach maximum serum calcium concentration.
-
AUC (Area Under the Curve): Total calcium absorption over time.
-
-
Washout Period: A sufficient washout period is allowed between the administrations of the different supplements in a crossover design to ensure that the effects of the first supplement do not carry over to the second.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the two supplement groups to determine if there are significant differences in their bioavailability.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the bioavailability of calcium supplements.
Caption: Workflow for a Calcium Bioavailability Clinical Trial.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 3. Calcium Levulinate [molcal.com]
- 4. wbcil.com [wbcil.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Frontiers | Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study [frontiersin.org]
- 7. alternative-therapies.com [alternative-therapies.com]
Comparing the efficacy of Calcium levulinate dihydrate with other calcium salts as a food fortifier.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calcium Salts for Food Fortification
The global push to combat calcium deficiency has led to a greater emphasis on food fortification. The choice of a suitable calcium salt is paramount to the success of any fortification program, with efficacy being a key determinant. This guide provides a comparative analysis of Calcium levulinate dihydrate against other commonly used calcium salts, focusing on bioavailability, solubility, and sensory characteristics, supported by experimental data and detailed methodologies.
Physicochemical Properties and Solubility
The solubility of a calcium salt is a critical factor, particularly in liquid food matrices, as it influences both bioavailability and sensory perception. Highly soluble calcium salts are less likely to cause grittiness or sedimentation.
Table 1: Solubility of Common Calcium Salts
| Calcium Salt | Molecular Weight ( g/mol ) | Calcium Content (%) | Solubility in Water ( g/100 mL) |
| Calcium Carbonate | 100.09 | 40.0 | 0.0015 |
| Tricalcium Phosphate | 310.18 | 38.8 | 0.002 |
| Calcium Citrate | 498.44 (tetrahydrate) | 21.1 | 0.095 |
| Calcium Lactate | 308.30 (pentahydrate) | 13.0 | 6.6 |
| Calcium Gluconate | 448.39 (monohydrate) | 9.3 | 3.5 |
| This compound | 306.33 | 13.1 | High (Specific value not cited) |
Note: Solubility can be influenced by temperature, pH, and the food matrix.
Bioavailability and Absorption
Bioavailability, the proportion of a nutrient that is absorbed and utilized by the body, is the ultimate measure of a fortificant's efficacy. Calcium absorption is a complex process occurring primarily in the small intestine through both transcellular and paracellular pathways.
Several in vitro studies have demonstrated methods to assess the bioaccessibility of calcium salts, which is a prerequisite for bioavailability. One study highlighted that at a simulated gastric pH of 2.0, 80-90% of soluble calcium from various salts was in the ionic form. However, upon transitioning to a simulated intestinal pH of 7.0, the solubility patterns diverged significantly, with calcium phosphate precipitating extensively while calcium citrate formed soluble complexes. This underscores the importance of the chemical form of the calcium salt in its potential for absorption.
While direct comparative bioavailability studies including this compound are limited in the available literature, its high solubility suggests it would present calcium in a readily absorbable ionic form in the gastrointestinal tract.
Table 2: Comparative Bioavailability of Common Calcium Salts (Based on available literature)
| Calcium Salt | Relative Bioavailability | Food Matrix Considerations |
| Calcium Carbonate | Good, but requires acid for solubilization | Best absorbed when taken with food. |
| Tricalcium Phosphate | Lower to moderate | Can precipitate at neutral pH. |
| Calcium Citrate | Good, does not require acid for absorption | Can be taken with or without food. |
| Calcium Lactate | Good | Often used in liquid and dairy products. |
| Calcium Gluconate | Good | Lower calcium content requires larger volumes. |
| This compound | Presumed to be good due to high solubility | Neutral taste and pH make it suitable for a wide range of foods.[1] |
Sensory Properties
The sensory impact of a fortificant is a critical factor for consumer acceptance. Undesirable tastes or textures can lead to product rejection, negating the nutritional benefits. This compound is reported to have a neutral taste profile, a significant advantage over other calcium salts that can impart chalky or bitter off-tastes.[1]
Table 3: Sensory Characteristics of Common Calcium Salts in Food
| Calcium Salt | Common Sensory Issues | Suitable Food Applications |
| Calcium Carbonate | Chalkiness, grittiness in liquids | Baked goods, cereals, some beverages. |
| Tricalcium Phosphate | Can impart a slightly gritty texture | Dairy products, beverages. |
| Calcium Citrate | Slightly tart or sour taste | Juices, acidic beverages. |
| Calcium Lactate | Can have a slightly bitter or astringent aftertaste | Dairy products, baked goods. |
| Calcium Gluconate | Relatively neutral taste | Beverages, dairy products. |
| This compound | Neutral taste [1] | Beverages, dairy products, sauces, condiments.[1] |
Experimental Protocols
In Vitro Bioaccessibility Assessment
A standardized static in vitro digestion method is commonly employed to simulate the physiological conditions of the human gastrointestinal tract.
Objective: To determine the fraction of a calcium salt that is rendered soluble and available for absorption after simulated digestion.
Methodology:
-
Oral Phase: The food sample containing the calcium salt is mixed with simulated salivary fluid (with amylase) and the pH is adjusted to 6.8. The mixture is incubated at 37°C with agitation.
-
Gastric Phase: The oral bolus is mixed with simulated gastric fluid (containing pepsin) and the pH is adjusted to 2.0-3.0. The mixture is incubated at 37°C with agitation for 1-2 hours.
-
Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (containing pancreatin and bile salts) and the pH is adjusted to 7.0. The mixture is incubated at 37°C with agitation for 2-4 hours.
-
Sample Analysis: After the intestinal phase, the mixture is centrifuged to separate the soluble (bioaccessible) fraction from the insoluble residue. The calcium concentration in the supernatant is determined using methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Sensory Evaluation: Triangle Test
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.[2][3][4][5]
Objective: To determine if the addition of a calcium salt at a specific concentration creates a perceivable sensory difference in a food product compared to a control.[2][3][4][5]
Methodology:
-
Panelists: A panel of trained or consumer panelists is recruited.
-
Sample Presentation: Each panelist is presented with three coded samples, two of which are identical (control) and one is different (fortified). The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are instructed to taste each sample and identify the one that is different from the other two.
-
Data Analysis: The number of correct identifications is recorded. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct answers is significantly greater than what would be expected by chance (33.3%).
Visualizing Pathways and Workflows
Calcium Absorption Signaling Pathway
The following diagram illustrates the primary pathways of calcium absorption in an enterocyte (intestinal cell).
Caption: Transcellular and paracellular pathways of intestinal calcium absorption.
Experimental Workflow for Fortificant Evaluation
This diagram outlines a logical workflow for the comprehensive evaluation of a new food fortificant.
Caption: A generalized workflow for the evaluation of a food fortificant.
Conclusion
This compound presents a promising profile as a food fortifier, primarily due to its reported high solubility and neutral taste.[1] These characteristics suggest good bioavailability and high potential for consumer acceptance in a wide variety of food products. However, there is a clear need for direct, quantitative comparative studies to definitively establish its efficacy relative to other commonly used calcium salts. Future research should focus on in vivo bioavailability studies and detailed sensory profiling of this compound in various food matrices to provide the robust data required for its widespread adoption in food fortification programs.
References
The Catalytic Potential of Calcium Levulinate Dihydrate: An Unexplored Frontier in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and cost-effective catalysts is a perpetual endeavor. Calcium levulinate dihydrate, a derivative of the bio-based platform chemical levulinic acid, presents itself as an intriguing candidate in the realm of green chemistry. However, a comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of its catalytic performance in specific organic reactions, with a notable absence of direct comparative studies against other established catalysts.
Currently, detailed quantitative data on the efficacy of this compound as a catalyst—including reaction yields, selectivity, reaction times, and reusability—is not available in published research. Consequently, a direct, data-driven comparison with other catalysts remains an area ripe for investigation. While the broader class of calcium salts has been explored for various catalytic applications, specific performance metrics for the levulinate variant are yet to be systematically documented.
General Experimental Approach for Catalyst Performance Evaluation
To address this knowledge gap, a standardized experimental protocol would be essential for evaluating the catalytic activity of this compound and comparing it with other catalysts. The following outlines a general methodology that could be adapted for specific organic reactions.
Experimental Workflow: Catalyst Screening and Evaluation
Caption: A generalized workflow for assessing the performance of a solid catalyst in an organic reaction.
Potential Signaling Pathway for a Base-Catalyzed Reaction
While no specific signaling pathways involving this compound as a catalyst have been elucidated, a hypothetical pathway for a generic base-catalyzed reaction, such as an aldol condensation, can be proposed. The levulinate anion could act as a basic catalyst to deprotonate a carbonyl compound, generating an enolate which then participates in the key carbon-carbon bond-forming step.
Caption: A proposed mechanism for a base-catalyzed aldol condensation facilitated by the levulinate anion.
Future Outlook
The lack of concrete data on the catalytic performance of this compound underscores a significant opportunity for original research. Future studies should focus on systematically evaluating this compound in a variety of important organic transformations, such as:
-
Condensation Reactions: (e.g., Aldol, Knoevenagel, Claisen-Schmidt) where its basicity could be leveraged.
-
Multicomponent Reactions: (e.g., Biginelli, Hantzsch synthesis) which are of great importance in medicinal chemistry.
-
Michael Additions: A fundamental carbon-carbon bond-forming reaction.
By conducting rigorous comparative studies against well-established homogeneous and heterogeneous catalysts, the scientific community can determine the true potential of this compound as a viable, green catalytic alternative. Such research would not only fill a critical knowledge gap but also contribute to the development of more sustainable synthetic methodologies.
A Comparative Analysis of the Hygroscopic Properties of Various Calcium Salts for Pharmaceutical Applications
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the hygroscopicity of several calcium salts, including calcium levulinate, calcium chloride, calcium lactate, calcium gluconate, and calcium citrate, has been compiled to assist researchers, scientists, and drug development professionals in selecting appropriate excipients and active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of their moisture-sorption characteristics, supported by established experimental protocols.
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter in pharmaceutical development. It can significantly impact the stability, flowability, and dissolution rate of powdered ingredients, ultimately affecting the quality and shelf-life of the final product. This guide offers a comparative overview of the hygroscopicity of five key calcium salts.
Comparative Hygroscopicity of Calcium Salts
| Calcium Salt | Chemical Formula | Typical Hygroscopic Nature | European Pharmacopoeia Classification (Estimated) |
| Calcium Levulinate | C₁₀H₁₄CaO₆ | Slightly Hygroscopic | Slightly Hygroscopic |
| Calcium Chloride (anhydrous) | CaCl₂ | Very Hygroscopic / Deliquescent | Very Hygroscopic |
| Calcium Lactate | C₆H₁₀CaO₆ | Slightly Hygroscopic | Slightly Hygroscopic |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Slightly Hygroscopic to Hygroscopic | Slightly Hygroscopic |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Non-hygroscopic to Slightly Hygroscopic | Non-hygroscopic |
Note: The classification is an estimation based on available data and the properties of the salts. Actual classification may vary depending on the specific form (e.g., hydrate vs. anhydrous) and particle characteristics.
Calcium chloride (anhydrous) is well-documented as a highly hygroscopic and deliquescent substance, readily absorbing moisture from the air to the point of dissolving.[1][2][3] Its strong affinity for water makes it an effective desiccant.[2] In contrast, calcium citrate is known for its low hygroscopicity, making it a stable choice in terms of moisture uptake.[4]
Calcium gluconate , calcium lactate , and calcium levulinate generally exhibit slight hygroscopicity.[5] Their tendency to absorb moisture is less pronounced than that of calcium chloride, which can be advantageous in formulations where excessive water uptake is undesirable. The specific hydrate form of these salts can also influence their hygroscopic behavior.
Experimental Protocols for Determining Hygroscopicity
The assessment of hygroscopicity is crucial for the characterization of pharmaceutical materials. Two primary methods are detailed below.
European Pharmacopoeia Method
This conventional method provides a straightforward classification of a substance's hygroscopicity.[6][7][8]
Principle: The method determines the percentage increase in mass of a substance after being stored at a controlled high relative humidity and temperature for 24 hours.
Apparatus:
-
Glass weighing vessel with a stopper
-
Desiccator containing a saturated solution of ammonium chloride (to maintain 80% ± 2% RH)
-
Analytical balance
Procedure:
-
Weigh a clean and dry glass weighing vessel with its stopper (m₁).
-
Place a specified amount of the substance (previously dried according to monograph specifications) into the weighing vessel and weigh it with the stopper (m₂).
-
Place the unstoppered weighing vessel in a desiccator maintained at 25 °C ± 1 °C and 80% ± 2% relative humidity.
-
Allow the vessel to stand for 24 hours.
-
After 24 hours, stopper the weighing vessel and re-weigh it (m₃).
-
Calculate the percentage increase in mass using the formula: [ (m₃ - m₂) / (m₂ - m₁) ] * 100
Classification based on mass increase:
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Very hygroscopic: Increase in mass is ≥ 15%.
-
Hygroscopic: Increase in mass is < 15% and ≥ 2%.
-
Slightly hygroscopic: Increase in mass is < 2% and ≥ 0.2%.
-
Non-hygroscopic: Increase in mass is < 0.2%.
Dynamic Vapor Sorption (DVS)
DVS is a more advanced and sensitive gravimetric technique that provides detailed information on the kinetics and equilibrium of water sorption and desorption.[9][10][11][12]
Principle: A sample is placed on a highly sensitive microbalance inside a chamber with controlled temperature and relative humidity. The mass of the sample is continuously measured as the humidity is systematically varied.
Apparatus:
-
Dynamic Vapor Sorption Analyzer
Procedure:
-
A small amount of the sample (typically a few milligrams) is placed in the sample pan of the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen gas to establish a baseline dry mass.
-
The relative humidity in the sample chamber is then increased in predetermined steps (e.g., from 0% to 95% RH in 10% increments).
-
At each humidity step, the instrument holds the RH constant and monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).
-
Once equilibrium is reached, the instrument proceeds to the next humidity level.
-
After reaching the maximum RH, the humidity is decreased in a stepwise manner to generate a desorption isotherm.
Data Presentation: The results are typically presented as a sorption-desorption isotherm, which is a plot of the percentage change in mass versus relative humidity. This plot provides valuable information on the material's hygroscopicity, deliquescence point, and the presence of any solid-state transformations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the hygroscopicity of a calcium salt using both the European Pharmacopoeia method and Dynamic Vapor Sorption (DVS).
This guide underscores the importance of understanding the hygroscopic properties of calcium salts in pharmaceutical formulation. The choice of a particular salt can have significant implications for the manufacturing process and the stability of the final drug product. The provided experimental protocols offer standardized methods for researchers to assess these critical properties.
References
- 1. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. News - What is Anhydrous Calcium Chloride? [yuncangchemical.com]
- 3. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]
- 4. Calcium citrate - Wikipedia [en.wikipedia.org]
- 5. cphi-online.com [cphi-online.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. uspbpep.com [uspbpep.com]
- 9. measurlabs.com [measurlabs.com]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
Validating the use of Calcium levulinate dihydrate as a non-toxic alternative to other calcium sources.
For researchers, scientists, and drug development professionals, the quest for optimal drug formulation and delivery is paramount. When it comes to calcium supplementation in pharmaceutical products, the choice of the calcium salt can significantly impact both the safety and efficacy of the final formulation. This guide provides a comprehensive comparison of Calcium Levulinate Dihydrate with other commonly used calcium sources, supported by experimental data and detailed protocols, to validate its use as a non-toxic and highly bioavailable alternative.
This compound emerges as a superior option due to its high solubility, low toxicity, and excellent bioavailability.[1] This organic calcium salt is particularly well-suited for a variety of pharmaceutical applications, including injectable and oral dosage forms.[2]
Comparative Analysis of Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and other prevalent calcium salts.
| Calcium Salt | Elemental Calcium (%) | Solubility in Water | Acute Oral Toxicity (LD50 in rats) |
| This compound | ~13% | Freely soluble[1] | 6140 mg/kg[3] |
| Calcium Carbonate | ~40%[4] | Practically insoluble | > 5000 mg/kg[5] |
| Calcium Citrate | ~21%[4] | Slightly soluble[6] | > 5000 mg/kg[6] |
| Calcium Gluconate | ~9%[4] | Soluble | > 5000 mg/kg |
| Calcium Chloride | ~27% (anhydrous) | Very soluble[7] | 1000-1400 mg/kg[7] |
Note: LD50 values are a measure of acute toxicity; a higher value indicates lower toxicity.
Delving into the Experimental Evidence: Detailed Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of calcium sources.
Experimental Protocol 1: In Vitro Solubility Assay
This protocol determines the solubility of a calcium salt in a simulated gastrointestinal fluid.
Materials:
-
Calcium salt to be tested (e.g., this compound)
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): 0.05 M KH2PO4, pH 6.8
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Prepare SGF and SIF solutions.
-
Accurately weigh an excess amount of the calcium salt and add it to a known volume of SGF in a beaker.
-
Stir the suspension at a constant speed (e.g., 300 rpm) at 37°C for 2 hours to simulate gastric transit.
-
After 2 hours, adjust the pH of the suspension to 6.8 by adding a sufficient amount of a suitable buffer (e.g., dibasic sodium phosphate) to simulate the transition to the small intestine.
-
Continue stirring at 37°C for an additional 4 hours.
-
After the incubation period, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved salt.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent as needed.
-
Analyze the calcium concentration in the diluted supernatant using AAS or ICP-OES.
-
Calculate the solubility of the calcium salt in mg/mL.
Experimental Protocol 2: Caco-2 Cell Permeability Assay for Bioavailability
This in vitro method assesses the transport of calcium across a monolayer of human intestinal Caco-2 cells, providing an indication of its intestinal absorption and bioavailability.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® permeable supports (e.g., 12-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium salt solutions of known concentrations
-
Lucifer yellow assay kit (for monolayer integrity assessment)
-
Transepithelial Electrical Resistance (TEER) meter
-
AAS or ICP-OES
Procedure:
-
Culture Caco-2 cells on Transwell® permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the TEER and by performing a Lucifer yellow permeability assay. Monolayers with TEER values above 250 Ω·cm² and low Lucifer yellow permeability are suitable for the transport study.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test calcium salt solution to the apical (upper) chamber of the Transwell®.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect the final samples from both the apical and basolateral chambers.
-
Analyze the calcium concentration in all collected samples using AAS or ICP-OES.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of calcium transport to the basolateral chamber, A is the surface area of the permeable support, and C0 is the initial concentration of calcium in the apical chamber.
Experimental Protocol 3: Isotopic Tracer Method for In Vivo Bioavailability
This in vivo technique utilizes stable or radioactive isotopes to directly measure the absorption of calcium in an animal model.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Calcium-deficient diet
-
Calcium salt enriched with a stable or radioactive calcium isotope (e.g., ⁴⁵Ca)
-
Metabolic cages for separate collection of urine and feces
-
Gamma counter or mass spectrometer for isotope detection
Procedure:
-
Acclimatize the animals to a calcium-deficient diet for a specified period (e.g., 7 days) to upregulate calcium absorption mechanisms.
-
Administer a single oral dose of the isotopically labeled calcium salt to the animals.
-
House the animals in metabolic cages and collect all urine and feces for a defined period (e.g., 72 hours).
-
At the end of the collection period, euthanize the animals and collect blood and bone (e.g., femur) samples.
-
Measure the isotopic enrichment in the collected feces, urine, blood plasma, and bone samples using a gamma counter or mass spectrometer.
-
Calculate the fractional calcium absorption using the following formula: Fractional Absorption (%) = [(Total isotope administered - Isotope excreted in feces) / Total isotope administered] * 100
Visualizing the Mechanisms: Workflows and Pathways
To further elucidate the experimental processes and biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for evaluating calcium sources.
Caption: Transcellular calcium absorption pathway.
Conclusion
The presented data and experimental frameworks strongly support the use of this compound as a non-toxic and highly bioavailable alternative to other calcium sources in pharmaceutical applications. Its superior solubility ensures that the elemental calcium is readily available for absorption, while its high LD50 value confirms its excellent safety profile. For researchers and drug development professionals, the adoption of this compound offers a promising avenue for formulating safer and more effective calcium-containing products.
References
- 1. biofuranchem.com [biofuranchem.com]
- 2. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Levulinate SDS of Suppliers [anmol.org]
- 4. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 5. echemi.com [echemi.com]
- 6. wbcil.com [wbcil.com]
- 7. Calcium chloride - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Calcium Levulinate Dihydrate Purity Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of Calcium Levulinate Dihydrate, a crucial component in pharmaceutical formulations. The following sections detail the experimental protocols for key analytical techniques, present a comparative summary of their performance data, and illustrate a logical workflow for their cross-validation. This information is intended to assist researchers and quality control professionals in selecting the most appropriate methods for their specific needs, ensuring the quality, safety, and efficacy of the final drug product.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The table below summarizes the key validation parameters for the discussed methods, providing a clear comparison to aid in method selection and cross-validation study design.
| Analytical Method | Parameter | Typical Performance | Application |
| Complexometric Titration (EDTA) | Assay (Purity) | Accuracy: 98.0-102.0% Precision (RSD): ≤ 2% | Quantitation of Calcium Content |
| Ion Chromatography (IC) | Assay (Purity) | Accuracy: 99.0-101.0% Precision (RSD): ≤ 1% Linearity (r²): ≥ 0.999 | Quantitation of Calcium Content |
| High-Performance Liquid Chromatography (HPLC) | Impurities | LOD: ~0.01% LOQ: ~0.03% Linearity (r²): ≥ 0.995 | Detection and Quantitation of Organic Impurities |
| Thermogravimetric Analysis (TGA) | Water Content | Conforms to theoretical water content (10.5% - 12.0%) | Determination of Water of Hydration |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the key analytical techniques discussed in this guide.
Complexometric Titration with EDTA for Calcium Assay
This method is based on the United States Pharmacopeia (USP) monograph for Calcium Levulinate and is a widely accepted method for the determination of calcium content.[1][2][3][4][5]
Principle: Calcium ions form a stable, water-soluble complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator that changes color when all the calcium ions have been complexed by the EDTA.
Reagents and Materials:
-
Edetate Disodium (EDTA) 0.05 M Volumetric Solution (VS)
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide
-
Hydroxy Naphthol Blue indicator
-
This compound sample
-
Magnetic stirrer and stir bar
-
50 mL burette
-
150 mL beaker
Procedure:
-
Accurately weigh approximately 600 mg of this compound and transfer it to a 150 mL beaker.
-
Dissolve the sample in 150 mL of purified water containing 2 mL of 3 N hydrochloric acid.
-
While stirring with a magnetic stirrer, add 30 mL of 0.05 M EDTA VS from a 50 mL burette.
-
Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of Hydroxy Naphthol Blue indicator.
-
Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.
-
Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C10H14CaO6.[1][2]
Ion Chromatography (IC) for Calcium Assay
Ion chromatography offers a more specific and often more precise method for the determination of calcium ions compared to traditional titration.[6][7][8][9][10]
Principle: The sample is introduced into a stream of eluent and passed through a cation-exchange column. The calcium ions are separated from other cations based on their affinity for the stationary phase. The separated ions are then detected by a conductivity detector.
Instrumentation and Conditions:
-
Ion Chromatograph with a conductivity detector
-
Cation-exchange column (e.g., Metrosep C 6)
-
Eluent: A solution of nitric acid or a mixture of tartaric acid and pyridine-2,6-dicarboxylic acid can be used.
-
Flow rate: Typically 1.0 mL/min
-
Injection volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock standard solution of a known concentration of calcium from a certified reference material. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a suitable amount of this compound, dissolve it in ultrapure water, and dilute to a known volume to fall within the concentration range of the standards.
-
Analysis: Inject the standards and sample solutions into the ion chromatograph and record the peak areas.
-
Calculation: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of calcium in the sample solution from the calibration curve and calculate the purity of the this compound.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is a powerful technique for separating, identifying, and quantifying organic impurities that may be present in the this compound.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, leading to their separation. A detector at the end of the column measures the concentration of each separated component.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow rate: Typically 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance of potential impurities.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare solutions of known concentrations of any available related substance reference standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation: Identify and quantify any impurities by comparing their retention times and peak areas to those of the reference standards or by using an area normalization method if standards are not available.
Thermogravimetric Analysis (TGA) for Water Content
TGA is used to determine the amount of water of hydration in the this compound.[11][12]
Principle: A sample is heated at a controlled rate in a specified atmosphere, and its mass is continuously monitored. The loss of mass at specific temperatures corresponds to the loss of volatile components, such as water.
Instrumentation and Conditions:
-
Thermogravimetric Analyzer
-
Heating Rate: e.g., 10 °C/min
-
Temperature Range: Ambient to a temperature sufficient to ensure complete dehydration (e.g., 200 °C).
-
Atmosphere: Inert atmosphere, such as nitrogen.
Procedure:
-
Accurately weigh a small amount of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample according to the defined temperature program.
-
Record the mass loss as a function of temperature.
-
The percentage of mass loss corresponding to the dehydration step is calculated to determine the water content. For this compound, this is expected to be between 10.5% and 12.0%.[2]
Visualization of the Cross-Validation Workflow
A cross-validation study is essential to ensure that different analytical methods produce comparable and reliable results.[13] The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described above.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. A Review of Analytical Methods for Calcium Salts and Cholecalciferol in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mubychem.net [mubychem.net]
- 3. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. library.wur.nl [library.wur.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ebatco.com [ebatco.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Comparative thermal stability of Calcium levulinate dihydrate and its anhydrous form.
A detailed guide for researchers, scientists, and drug development professionals on the thermal characteristics of calcium levulinate dihydrate and its anhydrous counterpart, supported by established analytical methodologies.
This guide provides a comparative analysis of the thermal stability of this compound and anhydrous calcium levulinate. Understanding the thermal behavior of these compounds is critical for applications in pharmaceuticals, food science, and as a precursor for biofuels, where processing and storage conditions can significantly impact their integrity and performance. While direct comparative studies with comprehensive quantitative data are limited, this guide synthesizes established principles of thermal analysis of hydrated organic salts to present a clear comparison.
Executive Summary
This compound, a common form of this calcium salt, contains two molecules of water within its crystal structure. The presence of this hydration water is the primary determinant of the differences in thermal stability when compared to the anhydrous form. The dihydrate undergoes a distinct dehydration step at lower temperatures before the subsequent decomposition of the levulinate salt at higher temperatures. In contrast, the anhydrous form is stable until the onset of its decomposition.
Data Presentation: Comparative Thermal Events
The following table summarizes the expected thermal events for this compound and its anhydrous form when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Thermal Event | This compound | Anhydrous Calcium Levulinate |
| Dehydration (Water Loss) | Occurs at temperatures below 200°C, characterized by a mass loss of approximately 11.8% (corresponding to two water molecules) and an endothermic peak in the DSC curve. | No dehydration event is observed. |
| Decomposition Onset | Begins after the completion of dehydration, typically in the range of 200-400°C. | The onset of decomposition is the first major thermal event, generally occurring in a similar temperature range to the dihydrate's decomposition. |
| Major Decomposition | A significant mass loss occurs as the organic levulinate moiety decomposes, with complex reactions reported between 200°C and 600°C.[1] | Exhibits a similar multi-stage decomposition profile to the dehydrated dihydrate form. |
| Final Residue | The final residue at high temperatures is typically calcium carbonate or calcium oxide, depending on the atmosphere. | The final residue is consistent with that of the dihydrate form under the same conditions. |
Experimental Protocols
The data presented is typically acquired using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are generalized experimental protocols for the characterization of calcium levulinate.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss associated with dehydration and decomposition.
-
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound or anhydrous calcium levulinate is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to approximately 600-800 °C.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative side reactions.
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The onset temperature of mass loss and the percentage of mass lost at each stage are determined.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal events such as dehydration, melting, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.
-
Temperature Range: The analysis is performed over a temperature range relevant to the expected thermal events.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
-
Data Analysis: The DSC curve shows the heat flow into or out of the sample as a function of temperature. Endothermic events (e.g., dehydration, melting) are observed as peaks pointing down, while exothermic events (e.g., some decompositions) are represented by peaks pointing up.
Mandatory Visualization
The logical workflow for the comparative thermal analysis of this compound and its anhydrous form is depicted in the following diagram.
Caption: Experimental workflow for comparative thermal analysis.
References
A Comparative Analysis of Calcium Levulinate Dihydrate's Efficacy in Bioplastic Matrices
The burgeoning field of bioplastics necessitates the development of effective and sustainable additives to enhance their performance for wider industrial application. Among these, plasticizers play a crucial role in improving the flexibility and processability of inherently brittle biopolymers. This guide provides a comparative overview of the efficacy of various plasticizers, with a focus on the potential of calcium levulinate dihydrate, in three prominent bioplastic matrices: polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch-based bioplastics. The information is targeted towards researchers, scientists, and drug development professionals seeking to optimize bioplastic formulations.
Understanding the Role of Plasticizers
Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, ductility, and processability. They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg) and a softer, more pliable material. The selection of an appropriate plasticizer is critical and depends on its compatibility with the polymer, its efficiency in altering material properties, and its own physical and chemical characteristics, including its environmental impact.
Comparative Performance of Plasticizers in Bioplastic Matrices
While direct, comprehensive comparative data for this compound across all major bioplastic types is still emerging, we can infer its potential efficacy by examining related compounds and other common plasticizers. Levulinic acid, a bio-based platform chemical, and its derivatives are gaining attention as sustainable and effective plasticizers.
Polylactic Acid (PLA)
PLA is a popular biodegradable thermoplastic derived from renewable resources like corn starch or sugarcane. However, its inherent brittleness limits its applications. Various plasticizers have been studied to improve its flexibility.
Table 1: Comparison of Plasticizer Effects on Mechanical and Thermal Properties of PLA
| Plasticizer | Concentration (wt%) | Change in Tensile Strength (MPa) | Change in Elongation at Break (%) | Change in Glass Transition Temp. (Tg) (°C) | Reference |
| None (Neat PLA) | 0 | ~50-70 | ~3-7 | ~60-65 | General PLA properties |
| Triethyl Citrate (TEC) | 20 | Decrease | Significant Increase | Decrease to ~30-40 | [Implied from various studies] |
| Poly(ethylene glycol) (PEG) | 20 | Decrease | Significant Increase | Decrease to ~25-35 | [1] |
| Glycerol | 15 | Significant Decrease | Moderate Increase | Decrease to ~40-50 | [General knowledge] |
| Glycerol Trilevulinate (GT) | 40 phr | Decrease | Significant Increase | Decrease by 20°C | [2] |
Note: The values presented are approximate and can vary based on the specific grade of PLA, processing conditions, and testing methodologies.
Based on the performance of glycerol trilevulinate, a levulinic acid derivative, it is anticipated that this compound would also act as an effective plasticizer for PLA, leading to a reduction in Tg and an increase in elongation at break.
Polyhydroxyalkanoates (PHAs)
PHAs are a family of biodegradable polyesters produced by microorganisms. They are considered promising alternatives to conventional plastics due to their excellent biodegradability in various environments. However, some common PHAs, like poly(3-hydroxybutyrate) (PHB), are stiff and brittle.
Table 2: Comparison of Plasticizer Effects on Mechanical and Thermal Properties of PHAs (PHB)
| Plasticizer | Concentration (wt%) | Change in Tensile Strength (MPa) | Change in Elongation at Break (%) | Change in Glass Transition Temp. (Tg) (°C) | Reference |
| None (Neat PHB) | 0 | ~20-40 | ~3-8 | ~5-15 | [3] |
| Tributyl Citrate (TBC) | 20 | Decrease | Significant Increase | Decrease | [Implied from various studies] |
| Lapol 108 (Polyester plasticizer) | 15 | Decrease | Significant Increase | Decrease | [4] |
| Levulinic Acid-based Bioplasticizers | - | Decrease | Significant Increase | Decrease by ~17°C | [5] |
The successful use of levulinic acid-based plasticizers in PHB suggests a strong potential for this compound to enhance the flexibility and processability of PHAs. The polar nature of the levulinate moiety could offer good compatibility with the ester groups in the PHA backbone.
Starch-Based Bioplastics
Starch is an abundant, inexpensive, and fully biodegradable natural polymer. However, native starch is not a true thermoplastic and requires plasticizers, typically water and glycerol, to be processed.
Table 3: Comparison of Plasticizer Effects on Mechanical Properties of Starch-Based Bioplastics
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Glycerol | 30 | ~2-10 | ~50-150 | General knowledge |
| Sorbitol | 30 | ~5-15 | ~30-100 | General knowledge |
While specific data on this compound in starch-based bioplastics is limited in the searched literature, its hygroscopic nature and potential for hydrogen bonding suggest it could be a viable plasticizer, potentially offering different water absorption characteristics compared to glycerol and sorbitol.
Experimental Protocols
Accurate and reproducible evaluation of plasticizer efficacy relies on standardized testing methodologies. Below are detailed protocols for key experiments.
Tensile Strength Testing
Standard: ASTM D882
Objective: To determine the tensile strength, elongation at break, and Young's modulus of thin plastic films.
Methodology:
-
Specimen Preparation: Cut rectangular specimens from the bioplastic sheets with a width of 25 mm and a length of 150 mm. Ensure the edges are smooth and free of nicks.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Testing Machine: Use a universal testing machine (UTM) equipped with grips suitable for thin films.
-
Procedure: a. Measure the thickness and width of the specimen at several points and calculate the average cross-sectional area. b. Set the initial grip separation (gauge length), typically 100 mm. c. Clamp the specimen in the grips, ensuring it is aligned vertically and not under tension. d. Set the crosshead speed. For rigid materials like PLA, a speed of 5 mm/min is common, while for more flexible materials, 50 mm/min or 500 mm/min may be used. e. Start the test and record the force and elongation until the specimen breaks.
-
Calculations:
-
Tensile Strength (MPa): Maximum load / Average cross-sectional area.
-
Elongation at Break (%): (Increase in length at break / Initial gauge length) x 100.
-
Thermal Analysis
Thermogravimetric Analysis (TGA)
Standard: ASTM E1131
Objective: To determine the thermal stability and decomposition profile of the bioplastic.
Methodology:
-
Sample Preparation: Place a small, representative sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Procedure: a. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). b. Record the sample weight as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperature at which weight loss occurs, indicating thermal degradation.
Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the bioplastic.
Methodology:
-
Sample Preparation: Seal a small sample (5-10 mg) in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Procedure (Heat-Cool-Heat Cycle): a. First Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history. b. Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature. This allows for the observation of crystallization. c. Second Heating: Heat the sample again at a controlled rate (e.g., 10 °C/min).
-
Analysis: The DSC thermogram will show a step change at the Tg, an exothermic peak at the Tc (during cooling), and an endothermic peak at the Tm (during heating).
Biodegradability Testing
Standard: ISO 14855
Objective: To determine the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analysis of evolved carbon dioxide.
Methodology:
-
Test Setup: The test is conducted in a controlled composting environment (bioreactors) where temperature, aeration, and humidity are monitored and maintained.
-
Inoculum: A mature compost is used as the inoculum, providing a rich microbial community.
-
Procedure: a. The test material is mixed with the compost. b. The amount of carbon dioxide evolved from the biodegradation of the test material is measured over time. This is typically done by trapping the CO2 in a barium hydroxide solution and then titrating, or by using an infrared CO2 analyzer. c. A blank control (compost only) and a positive control (a known biodegradable material like cellulose) are run in parallel.
-
Calculation: The percentage of biodegradation is calculated as the cumulative amount of CO2 evolved from the test material, divided by the theoretical maximum amount of CO2 that can be produced from the material (calculated from its elemental composition). A material is considered compostable if it reaches 90% biodegradation within 180 days.
Visualizing the Processes
To better understand the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating plasticizer efficacy in bioplastics.
Caption: Molecular mechanism of plasticization in a polymer matrix.
Conclusion
The use of bio-based plasticizers is paramount for the advancement of sustainable polymer science. While comprehensive data on this compound is still forthcoming, the promising results from other levulinic acid derivatives in both PLA and PHAs strongly suggest its potential as an effective and environmentally friendly plasticizer. Further research is warranted to generate specific comparative data for this compound in various bioplastic matrices to fully elucidate its performance characteristics and promote its use in the development of next-generation bioplastics. The experimental protocols and visualizations provided in this guide offer a framework for such future investigations.
References
Safety Operating Guide
Navigating the Disposal of Calcium Levulinate Dihydrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of calcium levulinate dihydrate, ensuring compliance and minimizing environmental impact.
This compound is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 and is not considered dangerous goods for transport.[1][2] However, adherence to proper disposal protocols is still necessary to maintain a safe laboratory environment and prevent environmental contamination.
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information for this compound based on available safety data sheets.
| Parameter | Information | Citations |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves, and a dust respirator (especially if dust is generated). | [1][4] |
| Spill Cleanup | Avoid dust formation. Sweep or vacuum the material into a suitable, labeled container for disposal. Clean the contaminated surface with water. | [1][2][4] |
| Environmental Precautions | Do not allow the product to enter drains, soil, or water sources. | [1][5] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. May be possible to dissolve in a combustible solvent and incinerate. | [1][2][6] |
| Biodegradability | The product is not readily biodegradable. | [2] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is crucial for ensuring safety and compliance.
Unused or Waste Product Disposal
For uncontaminated this compound that is no longer needed:
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office or local waste disposal regulations to ensure compliance with all applicable guidelines.
-
Containerization: Place the waste material in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other information required by your institution.
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal company. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Alternative Disposal: In some cases, it may be permissible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by authorized and trained personnel in a designated facility.
Spill Cleanup and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE): Before cleaning the spill, don the appropriate PPE, including safety glasses, gloves, a lab coat, and a dust respirator.[1][4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][5]
-
Cleanup:
-
Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials (e.g., wipes, absorbent pads) as chemical waste, following your institution's procedures.
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Calcium levulinate dihydrate
For Immediate Use by Laboratory Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Calcium levulinate dihydrate, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
This compound is generally considered a substance with low toxicity and is not classified as hazardous. However, as with any chemical, appropriate handling practices are necessary to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in powder form.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical powder. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | An N95, P1, or P2 dust mask or respirator is recommended if handling large quantities or if dust generation is likely.[1][2][3] | Minimizes the inhalation of airborne particles. Required when adequate ventilation is not available. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step experimental protocol outlines the necessary procedures.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.
-
Verify that all required PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Weighing and Transfer:
-
If possible, handle the powder in a well-ventilated area or under local exhaust ventilation to minimize dust dispersion.
-
Use a clean spatula or scoop to transfer the desired amount of this compound from its storage container to a weighing vessel.
-
Avoid creating dust clouds during transfer. If dust is generated, ensure respiratory protection is worn.
-
-
In Solution:
-
When dissolving the powder, add it slowly to the solvent to prevent splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
-
Storage:
-
Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan: Spills and Waste
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and maintain a safe laboratory.
Spill Response Protocol:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Personal Protection: Ensure appropriate PPE is worn before cleaning up the spill.
-
Containment: For larger spills, use an inert absorbent material like sand or earth to contain the powder.
-
Cleanup:
-
Carefully sweep or vacuum the spilled solid material. Avoid actions that generate dust.
-
Place the collected material into a designated, labeled waste container.
-
Clean the spill area with water and a cloth, and dispose of the cleaning materials in the same waste container.
-
Waste Disposal Protocol:
-
Containerization: Place all waste this compound and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Classification: While this compound is not classified as hazardous, it should be disposed of as chemical waste. Do not mix with general laboratory trash.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. In many cases, non-hazardous chemical waste can be disposed of through a designated chemical waste program.
Caption: Procedural flow for spill response and waste disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
